Product packaging for 4-Methoxy-2-butanol(Cat. No.:CAS No. 41223-27-2)

4-Methoxy-2-butanol

Cat. No.: B1600777
CAS No.: 41223-27-2
M. Wt: 104.15 g/mol
InChI Key: METPUBMTPUYMGR-UHFFFAOYSA-N
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Description

4-Methoxy-2-butanol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B1600777 4-Methoxy-2-butanol CAS No. 41223-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybutan-2-ol
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InChI

InChI=1S/C5H12O2/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPUBMTPUYMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505746
Record name 4-Methoxybutan-2-ol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41223-27-2
Record name 4-Methoxy-2-butanol
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Record name 4-Methoxybutan-2-ol
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Record name 4-methoxybutan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-2-butanol (CAS No: 41223-27-2). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its molecular and physical characteristics, solubility, and chemical reactivity. Experimental protocols for the determination of key physical properties are also detailed.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an ether functional group. This structure imparts properties that make it a subject of interest in various chemical syntheses. A thorough understanding of its physical and chemical characteristics is essential for its effective application in research and development.

Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in different chemical and physical environments.

PropertyValueSource
Molecular Formula C5H12O2[1][2]
Molecular Weight 104.15 g/mol [1][2]
CAS Number 41223-27-2[1]
Appearance Colorless liquid[3]
Boiling Point 162.9 °C at 760 mmHg[1]
Melting Point -50 °C[4]
Density 0.903 g/cm³[1]
Refractive Index 1.408[1]
Flash Point 51.3 °C[1]

Solubility

The solubility of a compound is a critical parameter in its application, influencing reaction kinetics, purification, and formulation. Based on its structure, this compound is expected to exhibit good solubility in a range of solvents. The hydroxyl group allows for hydrogen bonding with polar solvents, while the butyl chain provides some nonpolar character.

While specific quantitative solubility data is limited, qualitative information suggests the following:

  • Slightly soluble in: Chloroform, Methanol.[1]

  • Based on the analogous compound 4-methoxy-1-butanol, it is predicted to be highly soluble in polar solvents such as water and moderately soluble in other organic solvents.[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the secondary alcohol and the ether.

  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid.

  • Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form an alkene.

  • Oxidation: The secondary alcohol can be oxidized to a ketone, 4-methoxy-2-butanone.

  • Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Spectroscopic Data

At the time of this writing, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. Therefore, the following sections provide predicted spectral characteristics based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (on C2)~1.1-1.3Doublet3H
CH (on C2)~3.6-3.9Multiplet1H
CH₂ (on C3)~1.6-1.8Multiplet2H
CH₂ (on C4)~3.4-3.6Triplet2H
OCH₃~3.3Singlet3H
OHVariableSinglet (broad)1H

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in unique chemical environments.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CH₃ on C2)~23
C2 (CH-OH)~67
C3 (CH₂)~40
C4 (CH₂-O)~72
OCH₃~59
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3600-3200 (broad)Strong
C-H Stretch (alkane)3000-2850Strong
C-O Stretch (alcohol)1150-1050Strong
C-O-C Stretch (ether)1150-1085Strong
Mass Spectrometry (MS) (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M+) for this compound would be at m/z = 104.15. Common fragmentation patterns for alcohols and ethers would be expected, including:

  • Loss of a methyl group (CH₃•) from the ether: [M-15]+ at m/z = 89.

  • Loss of a methoxy group (CH₃O•): [M-31]+ at m/z = 73.

  • Alpha-cleavage adjacent to the alcohol: a peak at m/z = 45 corresponding to [CH(OH)CH₃]+.

  • Loss of water (H₂O) from the molecular ion: [M-18]+ at m/z = 86.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Distillation is a common and accurate method for determining the boiling point of a liquid.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

  • Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.[5]

G cluster_setup Apparatus Setup cluster_procedure Measurement Procedure flask Distillation Flask with Sample and Boiling Chips thermometer Thermometer flask->thermometer Vapor mantle Heating Mantle mantle->flask Heat condenser Condenser receiver Receiving Flask condenser->receiver Condensate thermometer->condenser start Start Heating boil Liquid Boils start->boil vapor_rise Vapor Reaches Thermometer boil->vapor_rise stabilize Temperature Stabilizes vapor_rise->stabilize record Record Boiling Point stabilize->record

Boiling Point Determination Workflow
Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.

Apparatus:

  • Pycnometer (with a ground-glass stopper containing a capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

  • Fill the pycnometer with this compound, ensuring the liquid fills the capillary tube of the stopper.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, carefully wipe it dry, and weigh it again (m_filled).

  • The mass of the liquid is m_liquid = m_filled - m_empty.

  • To determine the exact volume of the pycnometer, repeat the procedure with a reference liquid of known density (e.g., deionized water).

  • The density of this compound is then calculated as: Density = m_liquid / V_pycnometer.[6]

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation weigh_empty Weigh Empty, Dry Pycnometer (m_empty) fill Fill Pycnometer with Sample weigh_empty->fill calc_mass Calculate Mass (m_liquid = m_filled - m_empty) equilibrate Thermostate in Water Bath fill->equilibrate weigh_filled Weigh Filled Pycnometer (m_filled) equilibrate->weigh_filled weigh_filled->calc_mass calc_density Calculate Density (Density = m_liquid / V_pycnometer) calc_mass->calc_density determine_vol Determine Pycnometer Volume (V_pycnometer) using a Reference determine_vol->calc_density

Density Determination using a Pycnometer
Spectroscopic Analysis (General Protocols)

The following are general procedures for obtaining spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, usually tetramethylsilane (TMS), is added.

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in a single line for each unique carbon atom.

Infrared (IR) Spectroscopy:

  • For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • The sample is placed in the IR spectrometer.

  • The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • A dilute solution of the sample in a volatile solvent is prepared.

  • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for purification and separation.

  • In the ionization chamber (e.g., using electron ionization), the molecules are fragmented and ionized.

  • The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This compound possesses a combination of physical and chemical properties that make it a versatile compound for chemical synthesis and research. This guide has provided a detailed summary of its key characteristics and outlined the standard experimental procedures for their determination. A comprehensive understanding of these properties is fundamental for any scientist or researcher working with this molecule.

References

An In-depth Technical Guide to the Characterization of 4-Methoxy-2-butanol (CAS 41223-27-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-2-butanol (CAS: 41223-27-2), a versatile organic compound with applications as a solvent in various industries, including paints, coatings, inks, and cleaning products.[1] This document details its physicochemical properties, spectroscopic profile, safety information, and proposed synthetic routes.

Physicochemical Properties

This compound is a colorless liquid.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 41223-27-2[1][2][3][4]
Molecular Formula C₅H₁₂O₂[1][2]
Molecular Weight 104.15 g/mol
Boiling Point 162.9 °C at 760 mmHg[1][2]
Flash Point 51.3 °C[1][2]
Density 0.903 g/cm³[1][2]
Refractive Index 1.408[1][2]
Vapor Pressure 0.723 mmHg at 25°C[1]
pKa (Predicted) 14.96 ± 0.20[1]
Melting Point Not available[1]
Solubility Miscible with water, alcohols, and ethers.[1]

Spectroscopic Characterization

A complete spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. This section provides predicted spectroscopic data and general experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80m1HCH-OH
~3.45t2H-CH₂-O-
~3.35s3H-OCH₃
~1.70m2H-CH₂-CH₂-O-
~1.20d3HCH₃-CH-
~2.0-3.0br s1H-OH

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
~72.0CH₂-CH₂-O-
~68.0CHCH-OH
~59.0CH₃-OCH₃
~38.0CH₂-CH₂-CH₂-O-
~23.0CH₃CH₃-CH-

A detailed protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired chemical shift reference.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if required.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Predicted IR Spectrum

Wavenumber (cm⁻¹)Functional Group
3600-3200 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (alkane)
1470-1430C-H bend (alkane)
1150-1050C-O stretch (ether and alcohol)

The following protocol is for acquiring an FT-IR spectrum of a liquid sample:

  • Sample Preparation: A neat liquid sample of this compound can be used directly.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an appropriate sampling accessory.

  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small drop of the sample onto the crystal.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

  • Transmission Method (Salt Plates):

    • Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the spectrum.

    • Clean the plates with a dry solvent after use.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 104. Key predicted fragment ions are listed below.

m/zProposed Fragment
89[M - CH₃]⁺
73[M - OCH₃]⁺
59[CH(OH)CH₃]⁺
45[CH₂OCH₃]⁺

A typical GC-MS protocol for a volatile organic compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Synthesis of this compound

While several synthetic routes are possible, a common approach involves the hydroboration-oxidation of crotyl methyl ether.

Synthesis_Pathway Crotyl Methyl Ether Crotyl Methyl Ether Intermediate_Borane Intermediate Alkylborane Crotyl Methyl Ether->Intermediate_Borane 1. BH₃·THF This compound This compound Intermediate_Borane->this compound 2. H₂O₂, NaOH

Proposed synthesis of this compound.
Experimental Protocol: Synthesis

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve crotyl methyl ether in anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise while maintaining the temperature. Allow the reaction to stir at room temperature for several hours to ensure complete hydroboration.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add an aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂).

  • Workup: After the oxidation is complete, extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Analytical Workflow

A general workflow for the characterization of a synthesized or procured sample of this compound is outlined below.

Analytical_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Verification Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Elucidation GCMS GC-MS Analysis Sample->GCMS Molecular Weight and Purity Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation GCMS->Structure_Confirmation Purity_Assessment Purity Assessment GCMS->Purity_Assessment

General analytical workflow for characterization.

Safety Information

This compound is a flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

References

Spectroscopic Analysis of 4-Methoxy-2-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 4-Methoxy-2-butanol (CAS No. 41223-27-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also detailed to guide researchers in their own analytical work. The information is intended to support identification, characterization, and quality control efforts in research and development settings.

Chemical Structure

IUPAC Name: 4-methoxybutan-2-ol Molecular Formula: C₅H₁₂O₂ Molecular Weight: 104.15 g/mol Chemical Structure:

OH
|
CH₃ - CH - CH₂ - CH₂ - O - CH₃

Predicted Spectroscopic Data

The following data has been predicted based on established principles of spectroscopic theory and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.85m1HCH-OH (C2-H)
~3.45t2HCH₂-O (C4-H)
~3.35s3HO-CH₃
~1.70m1HCH₂ (C3-Hₐ)
~1.55m1HCH₂ (C3-Hₑ)
~1.20d3HCH-CH₃ (C1-H)
(Broad)s1HOH

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
~72.5C4
~68.0C2
~59.0O-CH₃
~40.0C3
~23.5C1
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600-3200Strong, BroadO-H Stretch (Alcohol)
2960-2850StrongC-H Stretch (Alkyl)
1470-1430MediumC-H Bend (Alkyl)
1120-1050StrongC-O Stretch (Ether & Secondary Alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound Ionization Method: Electron Ionization (EI)

m/zPredicted Fragment IonNotes
104[C₅H₁₂O₂]⁺Molecular Ion (M⁺) - Likely low abundance.
89[M - CH₃]⁺Loss of a methyl group.
73[M - OCH₃]⁺Loss of a methoxy group.
59[CH₃-O-CH₂]⁺Alpha-cleavage product.
45[CH(OH)CH₃]⁺Alpha-cleavage product, often a base peak for 2-alkanols.

Experimental Protocols

The following sections describe standard methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a sufficient number of scans would be averaged to obtain a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of neat this compound would be placed directly onto the ATR crystal (typically diamond or germanium). The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) would be injected into the GC inlet. The sample would be vaporized and separated from the solvent on a capillary column (e.g., a 30 m DB-5 column). The separated compound would then enter the mass spectrometer, where it would be ionized using a standard Electron Ionization (EI) source at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for instance, from 35 to 200 amu, to detect the molecular ion and resulting fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_0 Phase 1: Preparation & Acquisition cluster_1 Phase 2: Data Processing & Analysis cluster_2 Phase 3: Interpretation & Conclusion Sample Sample Preparation (this compound in Solvent) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Interpretation Combined Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structural Elucidation & Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-butanol from Crotyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 4-methoxy-2-butanol from the starting material, crotyl methyl ether. The synthesis involves a regioselective hydroformylation of the carbon-carbon double bond in crotyl methyl ether to yield an aldehyde intermediate, which is subsequently reduced to the target alcohol. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, expected quantitative data based on analogous reactions, and visualizations of the chemical pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from crotyl methyl ether is achieved through a two-step process:

  • Hydroformylation: Crotyl methyl ether is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically a rhodium or cobalt complex, to introduce a formyl group (-CHO) across the double bond. This reaction can lead to two regioisomeric aldehyde products: 4-methoxy-2-methylbutanal and 5-methoxypentanal. The reaction conditions can be optimized to favor the formation of the desired branched aldehyde, 4-methoxy-2-methylbutanal.

  • Reduction: The resulting aldehyde intermediate is then reduced to the corresponding primary alcohol, this compound, using a standard reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.

The overall synthetic scheme is depicted below:

Synthesis_Pathway Overall Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Hydroformylation cluster_step2 Step 2: Reduction Crotyl_Methyl_Ether Crotyl Methyl Ether Aldehyde_Intermediate 4-Methoxy-2-methylbutanal Crotyl_Methyl_Ether->Aldehyde_Intermediate CO, H2, Catalyst Final_Product This compound Aldehyde_Intermediate->Final_Product Reducing Agent

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the hydroformylation of allyl ethers and the subsequent reduction of aldehydes.[1][2]

Step 1: Rhodium-Catalyzed Hydroformylation of Crotyl Methyl Ether

This procedure outlines the hydroformylation of crotyl methyl ether to produce 4-methoxy-2-methylbutanal. The use of a rhodium catalyst with a suitable phosphine ligand is crucial for achieving high regioselectivity.

Materials:

  • Crotyl methyl ether

  • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Synthesis gas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and a gas inlet

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with rhodium(I) acetylacetonate dicarbonyl (0.1 mol%) and triphenylphosphine (0.4 mol%).

  • Add anhydrous toluene (solvent) to dissolve the catalyst and ligand.

  • Add crotyl methyl ether (1.0 equivalent) to the catalyst solution.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave three times with synthesis gas.

  • Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with the 1:1 CO/H₂ mixture.

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Remove the reaction mixture and analyze the product distribution by gas chromatography (GC) to determine the conversion and regioselectivity.

  • The crude product, primarily 4-methoxy-2-methylbutanal, can be purified by distillation under reduced pressure or used directly in the next step.

Hydroformylation_Workflow Hydroformylation Experimental Workflow Start Start Catalyst_Prep Prepare Catalyst Solution (Rh(acac)(CO)2, PPh3 in Toluene) Start->Catalyst_Prep Add_Substrate Add Crotyl Methyl Ether Catalyst_Prep->Add_Substrate Reactor_Setup Seal in Autoclave and Purge with Syngas Add_Substrate->Reactor_Setup Pressurize Pressurize with CO/H2 Reactor_Setup->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Analysis Analyze Product (GC) Cool_Vent->Analysis Purification Purify Aldehyde (Distillation) Analysis->Purification End End Purification->End

Caption: Experimental workflow for the hydroformylation step.

Step 2: Reduction of 4-Methoxy-2-methylbutanal to this compound

This protocol describes the reduction of the aldehyde intermediate to the final alcohol product using sodium borohydride.

Materials:

  • Crude 4-methoxy-2-methylbutanal

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the crude 4-methoxy-2-methylbutanal in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by fractional distillation.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound. The data for the hydroformylation step is based on analogous reactions of similar allyl ethers due to the lack of specific data for crotyl methyl ether.[2]

Table 1: Representative Data for the Hydroformylation of Crotyl Methyl Ether

ParameterValue
CatalystRh(acac)(CO)₂ / PPh₃
Substrate:Catalyst Ratio1000:1
Ligand:Rhodium Ratio4:1
SolventToluene
Temperature100 °C
Pressure (CO/H₂)40 bar
Reaction Time18 h
Conversion>95%
Regioselectivity (branched:linear)85:15
Yield of 4-methoxy-2-methylbutanal~80% (Estimated)

Table 2: Representative Data for the Reduction of 4-Methoxy-2-methylbutanal

ParameterValue
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time3 h
Yield of this compound>95%

Characterization of this compound

The final product can be characterized by standard spectroscopic methods.

Table 3: Spectroscopic Data for this compound [3][4]

SpectroscopyData
¹H NMR (CDCl₃)δ (ppm): 3.80 (m, 1H, -CH(OH)-), 3.50 (t, 2H, -CH₂-O-), 3.35 (s, 3H, -OCH₃), 1.65 (m, 2H, -CH₂-CH(OH)-), 1.15 (d, 3H, -CH(OH)CH₃)
¹³C NMR (CDCl₃)δ (ppm): 70.5, 67.8, 58.9, 39.2, 23.6
IR (neat)ν (cm⁻¹): 3400 (br, O-H), 2970, 2930, 2870 (C-H), 1120 (C-O)
Mass Spec (EI)m/z: 104 (M⁺), 89, 71, 59, 45

Logical Relationships in Regioselective Hydroformylation

The regioselectivity of the hydroformylation reaction is a critical factor in this synthesis. The choice of catalyst and ligand significantly influences the ratio of the branched (desired) to the linear (undesired) aldehyde product.

Regioselectivity_Factors Factors Influencing Regioselectivity in Hydroformylation Catalyst_System Catalyst System (e.g., Rhodium Complex) Regioselectivity Regioselectivity (Branched vs. Linear Aldehyde) Catalyst_System->Regioselectivity Ligand Phosphine Ligand (e.g., PPh3) Steric_Hindrance Steric Hindrance Ligand->Steric_Hindrance Electronic_Effects Electronic Effects Ligand->Electronic_Effects Steric_Hindrance->Regioselectivity Electronic_Effects->Regioselectivity Reaction_Conditions Reaction Conditions (Temperature, Pressure) Reaction_Conditions->Regioselectivity

Caption: Key factors influencing the regioselectivity of the hydroformylation reaction.

Conclusion

The synthesis of this compound from crotyl methyl ether via a two-step hydroformylation and reduction sequence is a viable and efficient method. Careful control of the hydroformylation conditions, particularly the choice of catalyst and ligand, is essential for achieving high regioselectivity towards the desired branched aldehyde intermediate. The subsequent reduction of the aldehyde to the final alcohol product is a high-yielding and straightforward transformation. This technical guide provides the necessary detailed protocols and expected outcomes to assist researchers in the successful synthesis of this valuable chemical intermediate.

References

IUPAC name and structure of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methoxy-2-butanol

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed experimental protocols relevant to its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Structure

The compound commonly referred to as this compound has the systematic IUPAC name 4-methoxybutan-2-ol .[1][2][3] It is an organic compound classified as a substituted alcohol. The molecular structure consists of a four-carbon butane chain with a hydroxyl group (-OH) located on the second carbon atom and a methoxy group (-OCH₃) on the fourth carbon atom.

The molecular formula for 4-methoxybutan-2-ol is C₅H₁₂O₂.[1][4][5]

Caption: Chemical structure of 4-methoxybutan-2-ol.

Physicochemical Properties

A summary of the key quantitative data for 4-methoxybutan-2-ol is presented in the table below. This information is crucial for its application in chemical synthesis and for predicting its behavior in various experimental conditions.

PropertyValueReference
IUPAC Name 4-methoxybutan-2-ol[1]
CAS Registry Number 41223-27-2[1][5][6]
Molecular Formula C₅H₁₂O₂[1][4][5]
Molecular Weight 104.15 g/mol [1][4][5]
Boiling Point Approximately 140 °C[4]
Melting Point Approximately -50 °C[4]
InChIKey METPUBMTPUYMGR-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical routes. General methods include the alkylation of 2-butanol with methanol, transesterification reactions, and the hydrolysis of methoxy butyl esters.[4] A common synthetic strategy for producing alcohols with specific stereochemistry is the hydroboration-oxidation of an alkene precursor.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted butanol via the hydroboration-oxidation of a corresponding butene. This method is a cornerstone of modern organic synthesis for producing alcohols with high regio- and stereoselectivity.

workflow start Alkene Precursor (e.g., 4-methoxy-1-butene) hydroboration Hydroboration (Addition of Borane) start->hydroboration 1. Reagent: BH₃-THF oxidation Oxidation (H₂O₂, NaOH) hydroboration->oxidation 2. Intermediate: Alkylborane purification Purification (e.g., Chromatography) oxidation->purification 3. Crude Product product Target Alcohol (this compound) purification->product 4. Final Product

Caption: Generalized workflow for alcohol synthesis.

Detailed Experimental Protocol: Asymmetric Hydroboration-Oxidation

The following protocol is a representative example for the synthesis of a chiral alcohol, adapted from established methodologies for the asymmetric hydroboration-oxidation of alkenes.[7] This specific protocol describes the synthesis of a chiral 3-methoxy-2-butanol from 2-methoxy-2-butene and can be conceptually applied to similar precursors.

Objective: To synthesize an enantiomerically enriched alcohol from an alkene precursor.

Materials:

  • Alkene (e.g., 2-methoxy-2-butene, 1.0 equivalent)

  • Chiral borane reagent (e.g., Ipc₂BH or IpcBH₂, 1.1 equivalents) in an anhydrous solvent (e.g., THF or diethyl ether)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of the chiral borane reagent in an anhydrous solvent.

  • Hydroboration: The solution is cooled to an appropriate temperature (typically between -25 °C and 0 °C) to ensure high enantioselectivity.[7] The alkene is then added dropwise to the stirred borane solution over a period of 15-30 minutes. The reaction mixture is stirred at this temperature for 2-4 hours to allow for the complete formation of the trialkylborane intermediate.[7]

  • Oxidation: After the hydroboration is complete, the reaction is carefully quenched by the slow addition of water. The temperature is then brought to 0 °C, and the aqueous sodium hydroxide solution is added, followed by the slow, dropwise addition of hydrogen peroxide. The addition of H₂O₂ is often exothermic and should be controlled to maintain the reaction temperature below 40-50 °C.

  • Work-up: The mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for several hours to ensure complete oxidation.[7] After cooling to room temperature, the aqueous layer is saturated with potassium carbonate to facilitate phase separation.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.[7]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.[7]

Safety and Handling

4-methoxybutan-2-ol is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye irritation. Additionally, it may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified individuals.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-2-butanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2-butanol, a key intermediate and solvent in various chemical and pharmaceutical applications. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts: Understanding Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a less polar methoxy (-OCH3) group and hydrocarbon backbone. This amphiphilic nature suggests a broad solubility in a range of organic solvents.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics and the general behavior of similar glycol ethers indicate high miscibility with a wide array of common organic solvents.[2][3] The following table summarizes the expected miscibility of this compound in various classes of organic solvents. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.

Solvent ClassRepresentative SolventsExpected Miscibility with this compoundRationale
Alcohols Methanol, Ethanol, Isopropanol, n-ButanolMiscibleThe hydroxyl group of this compound can form strong hydrogen bonds with other alcohols.[4]
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleThe polar carbonyl group of ketones can interact favorably with the polar groups of this compound.
Esters Ethyl Acetate, Butyl AcetateMiscibleEsters are moderately polar and can engage in dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleThe ether linkage in this compound is compatible with other ether solvents.
Aromatic Hydrocarbons Toluene, BenzeneSoluble/MiscibleThe non-polar hydrocarbon portion of this compound allows for favorable van der Waals interactions with aromatic solvents.
Aliphatic Hydrocarbons Hexane, HeptanePartially Soluble to MiscibleSolubility will depend on the chain length of the hydrocarbon. The non-polar nature of these solvents interacts well with the butyl chain of this compound.
Chlorinated Solvents Dichloromethane, ChloroformMiscibleThese solvents have moderate polarity and are generally good solvents for a wide range of organic compounds.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the gravimetric determination of the solubility of a liquid analyte like this compound in an organic solvent. This method is a reliable and widely used technique for establishing quantitative solubility data.[5][6][7]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the solvent)

  • Glass vials with airtight seals

  • Analytical balance (accurate to at least 0.1 mg)

  • Pipettes and syringes

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the organic solvent to a clean, dry glass vial.

    • Gradually add this compound to the solvent while continuously stirring or shaking.

    • Continue adding the solute until a slight excess of the undissolved phase is observed, ensuring the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved phase to settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately pass the withdrawn sample through a chemically compatible syringe filter to remove any undissolved micro-droplets.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish on an analytical balance (W1).

    • Transfer the filtered saturated solution into the pre-weighed evaporating dish and weigh it again (W2).

    • Carefully evaporate the solvent in a drying oven set at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it (W3).

    • Repeat the drying and weighing steps until a constant weight is achieved.

Calculations:

  • Weight of the solvent: W_solvent = W2 - W3

  • Weight of the solute (this compound): W_solute = W3 - W1

  • Solubility ( g/100 g of solvent): Solubility = (W_solute / W_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solution Prepare Saturated Solution (Excess Solute) equilibration Equilibrate at Constant Temperature (e.g., 24-48h) prep_solution->equilibration sampling Withdraw & Filter Supernatant equilibration->sampling weighing1 Weigh Filtered Solution sampling->weighing1 evaporation Evaporate Solvent weighing1->evaporation weighing2 Weigh Dried Solute evaporation->weighing2 calculation Calculate Solubility weighing2->calculation

Caption: Gravimetric method for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties substance This compound hydroxyl Hydroxyl Group (-OH) substance->hydroxyl methoxy Methoxy Group (-OCH3) substance->methoxy hydrocarbon Butane Backbone substance->hydrocarbon h_bonding Hydrogen Bonding Capacity hydroxyl->h_bonding Forms H-bonds with polarity Polarity methoxy->polarity Contributes to polarity hydrocarbon->polarity Contributes to non-polarity solubility Solubility polarity->solubility h_bonding->solubility

Caption: Factors influencing the solubility of this compound.

References

Health and Safety Considerations for 4-Methoxy-2-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 4-Methoxy-2-butanol (CAS No. 41223-27-2). The information is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 41223-27-2[1][2][3][4][5]
Molecular Formula C₅H₁₂O₂[1][2][5]
Molecular Weight 104.15 g/mol [1]
Boiling Point Approximately 162.9 °C at 760 mmHg[2][5]
Flash Point Approximately 51.3 °C[2][5]
Density Approximately 0.903 g/cm³[2][5]
Refractive Index Approximately 1.408[2][5]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and is associated with skin, eye, and respiratory irritation.[1]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A logical workflow for hazard identification and subsequent safety measures is outlined in the diagram below.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Safety Measures Chemical Properties Chemical Properties Hazard Classification Hazard Classification Chemical Properties->Hazard Classification Toxicological Data Toxicological Data Toxicological Data->Hazard Classification Exposure Scenarios Exposure Scenarios Handling Procedures Handling Procedures Exposure Scenarios->Handling Procedures Hazard Classification->Handling Procedures Personal Protective Equipment Personal Protective Equipment Handling Procedures->Personal Protective Equipment Emergency Procedures Emergency Procedures Handling Procedures->Emergency Procedures

Figure 1: Logical workflow for chemical safety assessment.

Toxicological Information

For comparative purposes, toxicological data for a related isomer, 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3), is provided in Table 2. It is crucial to note that this data is for a different, though structurally similar, compound and should be used with caution as a potential indicator of toxicity.

Table 2: Acute Toxicity Data for 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)

RouteSpeciesValueReference(s)
Oral LD50Rat4380 mg/kg[7]
Oral LD50Mouse5830 mg/kg[7]
Dermal LD50Rat>2000 mg/kg[7][8]
Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by this compound.

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not available, the following sections describe the standard OECD guidelines that would likely be followed for assessing its acute toxicity and irritation potential.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.[9][10][11][12]

Methodology:

  • Animal Model: Typically, rats of a single sex (usually females) are used.[9][10]

  • Sighting Study: An initial sighting study is conducted with a single animal to determine the appropriate starting dose for the main study. The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[12][13]

  • Main Study: Groups of at least five animals are administered the substance by gavage at the selected dose levels.[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10]

  • Endpoint: The test identifies a dose that causes evident toxicity without mortality and a dose that causes no more than one death, allowing for classification of the substance according to the GHS.[12]

The experimental workflow for a typical acute oral toxicity study is depicted below.

Sighting Study (Single Animal) Sighting Study (Single Animal) Dose Selection Dose Selection Sighting Study (Single Animal)->Dose Selection Main Study (Group of Animals) Main Study (Group of Animals) Dose Selection->Main Study (Group of Animals) Observation (14 days) Observation (14 days) Main Study (Group of Animals)->Observation (14 days) Data Analysis Data Analysis Observation (14 days)->Data Analysis GHS Classification GHS Classification Data Analysis->GHS Classification

Figure 2: Workflow for OECD 420 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[14][15][16][17][18]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[15][16]

  • Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[15] An untreated area of skin serves as a control.[16]

  • Exposure: The test substance is held in contact with the skin for 4 hours using a porous gauze dressing.[16]

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[15][18]

  • Scoring: The severity of skin reactions is graded according to a numerical scoring system.[15]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[19][20][21][22][23]

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.[19][23]

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[19][23]

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.[21][23]

  • Scoring: Ocular lesions are scored according to a standardized system to determine the irritation potential.[22]

The decision-making process for in vivo irritation testing is illustrated below.

Weight of Evidence Analysis Weight of Evidence Analysis Corrosive/Severe Irritant? Corrosive/Severe Irritant? Weight of Evidence Analysis->Corrosive/Severe Irritant? In Vitro/Ex Vivo Testing In Vitro/Ex Vivo Testing In Vivo Test (OECD 404/405) In Vivo Test (OECD 404/405) In Vitro/Ex Vivo Testing->In Vivo Test (OECD 404/405) Negative/Mild Irritant Negative/Mild Irritant In Vivo Test (OECD 404/405)->Negative/Mild Irritant Corrosive/Severe Irritant?->In Vitro/Ex Vivo Testing No/Uncertain Classify & Stop Classify & Stop Corrosive/Severe Irritant?->Classify & Stop Yes

Figure 3: Sequential testing strategy for irritation assessment.

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.

Handling and Storage
  • Handle in a well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazards from Combustion: May produce irritating and toxic gases in a fire.

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

This guide is intended for informational purposes only and should not be a substitute for professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

A Technical Guide to the Commercial Availability and Sourcing of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxy-2-butanol, a key chemical intermediate, focusing on its commercial availability, supplier information, and essential technical data for procurement and laboratory use. This document is intended to assist researchers and chemical procurement specialists in making informed sourcing decisions.

Chemical Identification and Properties

This compound, identified by the CAS number 41223-27-2, is an organic compound belonging to the class of alcohols.[1][][3] Its structure features a butanol backbone with a methoxy group substitution. This bifunctional nature makes it a versatile building block in various chemical syntheses.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 41223-27-2[1][][3]
IUPAC Name 4-methoxybutan-2-ol[][4]
Molecular Formula C₅H₁₂O₂[][3]
Molecular Weight 104.15 g/mol [][3][5]
Synonyms 1-Methoxy-3-hydroxybutane, 4-methoxy-butanol-(2)[3]

| InChI Key | METPUBMTPUYMGR-UHFFFAOYSA-N[][6] |

Table 2: Physicochemical Properties of this compound

Property Value
Boiling Point 162.9 °C at 760 mmHg[][3]
Density 0.903 g/cm³[][3]
Flash Point 51.3 °C[3]
Refractive Index 1.408[3]

| LogP | 0.40370[3] |

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, typically in research and bulk quantities. Purity levels commonly range from 95% to over 99%. The following table summarizes known suppliers and their typical offerings. Researchers are advised to contact suppliers directly for up-to-date pricing and availability.

Table 3: Selected Suppliers of this compound

Supplier Purity Offered Notes
BOC Sciences 95%[] A global supplier of research chemicals and pharmaceutical ingredients.[]
Dayang Chem (Hangzhou) Co., Ltd. 95%, 99%[3] Listed as a supplier on chemical marketplace platforms.[1][3]
Hangzhou J&H Chemical Co., Ltd. 99%[3] Manufacturer and supplier listed on Guidechem.[3]
Shanghai Meicheng Chemical Co., Ltd. Inquire Listed as a supplier on Guidechem.[3]
Antimex Chemical Limited 99%[3] Listed as a supplier on Guidechem.[3]

| EvitaChem | Inquire | Lists this compound in their catalog.[5] |

Sourcing and Quality Control Workflow

The procurement and validation of chemical reagents is a critical process in research and development. The following diagram illustrates a typical workflow for sourcing a compound like this compound and ensuring its quality meets experimental requirements.

cluster_sourcing Sourcing Phase cluster_qc In-House QC Phase cluster_output Outcome ID Identify Requirement (this compound) Search Search Supplier Databases (e.g., ChemicalBook, Guidechem) ID->Search Select Select Supplier (Based on Purity, Cost, Lead Time) Search->Select Procure Procure Chemical Select->Procure Receive Receive & Log Shipment Procure->Receive Shipment CoA Review Certificate of Analysis (CoA) Receive->CoA Test Perform Identity & Purity Tests (e.g., GC-MS, NMR) CoA->Test Approve Approve for Use Test->Approve Reject Reject & Contact Supplier Test->Reject Fails Spec. Use Use in Experiment Approve->Use

Caption: Workflow for sourcing and validating a commercial chemical.

Protocol for Quality Verification

Upon receipt of this compound, it is imperative to verify its identity and purity, especially for sensitive applications in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for this purpose.

Objective: To confirm the identity and estimate the purity of a commercially sourced sample of this compound.

Principle: The sample is volatilized and separated by gas chromatography based on its boiling point and affinity for the GC column stationary phase. The separated components are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity, while the GC peak area provides a semi-quantitative measure of purity.

Materials and Reagents:

  • Sample of this compound

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • Autosampler vials with septa

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Standard non-polar capillary column (e.g., DB-5ms or equivalent)

  • High-purity Helium carrier gas

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample by dissolving ~10 µL of the material in 1 mL of the chosen solvent in a clean vial. This corresponds to a concentration of approximately 1%.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot of the solution to a GC-MS autosampler vial.

  • Instrument Setup (Typical Conditions):

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 220°C.

      • Hold: Maintain 220°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-200.

      • Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectra of any eluting peaks.

    • Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum from a trusted database (e.g., NIST). The fragmentation pattern should match the reference for 4-methoxybutan-2-ol.

    • Purity Estimation: Integrate the area of all peaks in the TIC. Purity can be estimated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.

The following diagram illustrates the logical steps of this analytical protocol.

cluster_analysis Data Analysis start Start: Receive Chemical Sample prep Prepare Dilute Sample (~1% in Dichloromethane) start->prep inject Inject 1µL into GC-MS prep->inject separate Separate Components via GC inject->separate detect Detect & Ionize via MS separate->detect acquire Acquire Chromatogram & Mass Spectra detect->acquire identity Confirm Identity: Compare mass spectrum to reference database (NIST) acquire->identity purity Estimate Purity: Calculate peak area % from chromatogram acquire->purity report Generate Analysis Report identity->report purity->report

Caption: Logical workflow for GC-MS verification of this compound.

References

Navigating the Thermal Landscape of 4-Methoxy-2-butanol: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

This guide serves as a crucial resource for researchers, scientists, and drug development professionals by consolidating the theoretical underpinnings of 4-Methoxy-2-butanol's thermal behavior. In the absence of direct experimental data, this paper elucidates the probable decomposition mechanisms and provides robust, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methodologies will empower researchers to precisely characterize the thermal stability and decomposition profile of this compound in a laboratory setting.

Predicted Thermal Decomposition Pathways

The molecular structure of this compound, featuring both a secondary alcohol and a methoxy ether functional group, suggests that its thermal decomposition is likely to proceed through competing or sequential pathways characteristic of both functionalities. At elevated temperatures, the primary decomposition routes are anticipated to be:

  • Dehydration: As a secondary alcohol, this compound is expected to undergo dehydration to form various isomeric methoxybutenes. This elimination reaction is typically acid-catalyzed but can also occur thermally.[1][2][3]

  • C-C Bond Cleavage: Similar to other alcohols, carbon-carbon bond scission can occur at higher temperatures, leading to the formation of smaller radical species that can subsequently recombine or react further.[4][5]

  • C-O Bond Cleavage: The ether linkage presents another potential site for thermal degradation. Cleavage of the C-O bond can occur via radical mechanisms, yielding a variety of smaller oxygenated and hydrocarbon fragments.[6][7]

The following diagram illustrates the potential primary decomposition pathways for this compound.

DecompositionPathways cluster_dehydration Dehydration cluster_cc_cleavage C-C Bond Cleavage cluster_co_cleavage C-O Bond Cleavage M2B This compound MB1 4-Methoxy-1-butene M2B->MB1 Δ MB2 cis/trans-4-Methoxy-2-butene M2B->MB2 Δ H2O Water M2B->H2O Δ Rad1 Smaller Radicals M2B->Rad1 High T Rad2 Alkoxy & Alkyl Radicals M2B->Rad2 High T Frag1 Further Products Rad1->Frag1 Frag2 Further Products Rad2->Frag2

Predicted thermal decomposition pathways of this compound.

Quantitative Data Summary

As previously stated, specific quantitative data on the thermal decomposition of this compound is not found in the reviewed literature. To obtain this critical information, the experimental protocols outlined in the subsequent section should be followed. The table below is structured to serve as a template for presenting the data once it has been experimentally determined.

ParameterValueMethodNotes
Onset of Decomposition (Tonset)To be determinedTGATemperature at which significant mass loss begins.
Temperature of Max Decomposition Rate (Tmax)To be determinedTGAThe temperature at which the rate of mass loss is highest.
Final Decomposition Temperature (Tfinal)To be determinedTGATemperature at which mass loss ceases.
Mass Loss (%) at TmaxTo be determinedTGAPercentage of mass lost at the peak decomposition rate.
Total Mass Loss (%)To be determinedTGATotal percentage of mass lost during thermal decomposition.
Decomposition Enthalpy (ΔHd)To be determinedDSCHeat absorbed or released during decomposition.
Major Decomposition ProductsTo be determinedTGA-MS/GC-MSIdentification of volatile decomposition products.

Experimental Protocols

To elucidate the thermal stability and decomposition profile of this compound, the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A high-precision thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or gas chromatograph-mass spectrometer (GC-MS) for evolved gas analysis is recommended.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve), and the final decomposition temperature.

    • Quantify the percentage of mass loss at each stage of decomposition.

    • Analyze the evolved gases using the coupled MS or GC-MS to identify the decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine its decomposition enthalpy.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • Identify and integrate the area of any endothermic or exothermic peaks corresponding to decomposition events to calculate the enthalpy of decomposition (ΔHd).

The following diagram illustrates a generalized workflow for the experimental determination of thermal stability.

ExperimentalWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Start: Obtain this compound Sample prep Sample Preparation (Weighing) start->prep tga_run Run TGA Experiment (Inert Atmosphere, 10°C/min) prep->tga_run dsc_run Run DSC Experiment (Sealed Pan, 10°C/min) prep->dsc_run tga_data Collect Mass vs. Temperature Data tga_run->tga_data ega Evolved Gas Analysis (TGA-MS/GC-MS) tga_run->ega tga_analysis Analyze TGA Curve (Tonset, Tmax, Mass Loss) tga_data->tga_analysis report Compile Data and Report Findings tga_analysis->report products Identify Decomposition Products ega->products products->report dsc_data Collect Heat Flow vs. Temperature Data dsc_run->dsc_data dsc_analysis Analyze DSC Curve (Determine ΔHd) dsc_data->dsc_analysis dsc_analysis->report

Generalized workflow for thermal stability analysis.

Conclusion

While direct, experimentally-derived data on the thermal stability and decomposition of this compound remains to be published, this guide provides a robust theoretical framework and detailed experimental protocols to address this knowledge gap. By understanding the likely decomposition pathways based on its constituent functional groups and by employing the standardized TGA and DSC methodologies outlined herein, researchers can confidently and accurately characterize the thermal properties of this important chemical intermediate. This will, in turn, facilitate safer handling, optimize reaction conditions, and ensure the quality and stability of downstream products in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Methoxy-2-butanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the stereochemical aspects of 4-methoxy-2-butanol, a chiral alcohol with potential applications as a building block in pharmaceutical synthesis. The document details the synthesis of the racemic mixture, outlines protocols for chiral resolution, and discusses methods for the characterization of its enantiomers. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging chiral molecules for the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction to this compound and its Stereochemistry

This compound is a C5 organic compound containing both an ether and a secondary alcohol functional group. Its molecular structure features a single stereocenter at the second carbon atom (C2), which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a methoxyethyl group. Consequently, this compound exists as a pair of enantiomers: (R)-4-methoxy-2-butanol and (S)-4-methoxy-2-butanol.

The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. In the context of drug development, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to synthesize and isolate enantiomerically pure forms of chiral building blocks like this compound is of paramount importance. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence binding affinity, metabolic stability, and other pharmacokinetic properties.

This guide will explore the synthesis of racemic this compound and delve into established methodologies for the separation and characterization of its stereoisomers.

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic this compound is the hydroboration-oxidation of crotyl methyl ether. This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the desired 2-butanol derivative.

Experimental Protocol: Hydroboration-Oxidation of Crotyl Methyl Ether

This protocol is based on the established procedure for the hydroboration-oxidation of alkenes.[1][2][3][4][5]

Materials:

  • Crotyl methyl ether

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Hydroboration:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.

    • Add crotyl methyl ether to the flask, followed by anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the 1.0 M BH₃•THF solution dropwise to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. Caution: The addition of hydrogen peroxide is exothermic. Maintain vigorous stirring and control the rate of addition to keep the temperature below 40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation to yield pure racemic this compound.

Diagram: Synthesis of Racemic this compound

G cluster_start Starting Material cluster_reaction1 Step 1: Hydroboration cluster_reaction2 Step 2: Oxidation cluster_product Product Crotyl_methyl_ether Crotyl methyl ether BH3_THF 1. BH3 • THF Crotyl_methyl_ether->BH3_THF H2O2_NaOH 2. H2O2, NaOH BH3_THF->H2O2_NaOH Racemic_4_methoxy_2_butanol Racemic this compound H2O2_NaOH->Racemic_4_methoxy_2_butanol

Caption: Reaction pathway for the synthesis of racemic this compound.

Chiral Resolution of this compound

The separation of the enantiomers of racemic this compound can be achieved through chiral resolution. Enzymatic kinetic resolution is a particularly effective method for this purpose, leveraging the stereoselectivity of enzymes to preferentially react with one enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure based on the successful enzymatic resolution of other secondary alcohols.[6] The selection of the specific lipase and reaction conditions may require optimization for this compound.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a dry flask, add racemic this compound, the anhydrous organic solvent, and the acyl donor (typically in a 1:2 to 1:5 molar ratio of alcohol to acyl donor).

    • Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).

    • If necessary, add activated molecular sieves to maintain anhydrous conditions.

  • Enzymatic Acylation:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the progress of the reaction by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

    • Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

    • The resulting mixture contains one enantiomer of this compound and the ester of the other enantiomer. This mixture can be separated by column chromatography.

  • Hydrolysis of the Ester (Optional):

    • To recover the other enantiomer of this compound, the separated ester can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol).

Diagram: Enzymatic Kinetic Resolution Workflow

G Racemic_Alcohol (R,S)-4-Methoxy-2-butanol Enzyme Lipase + Acyl Donor Racemic_Alcohol->Enzyme Separation Separation (e.g., Chromatography) Enzyme->Separation Unreacted_Alcohol (S)-4-Methoxy-2-butanol (Enantiomerically Enriched) Separation->Unreacted_Alcohol Ester (R)-4-Methoxy-2-butyl acetate (Enantiomerically Enriched) Separation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Recovered_Alcohol (R)-4-Methoxy-2-butanol (Enantiomerically Enriched) Hydrolysis->Recovered_Alcohol

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Characterization of Stereoisomers

Once the enantiomers are separated, their stereochemical purity and identity must be confirmed. The primary methods for this are polarimetry and NMR spectroscopy with chiral shift reagents.

Polarimetry and Specific Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation α using the following formula:[7][8][9][10]

[α] = α / (l * c)

where:

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in g/mL.

The enantiomeric excess (ee) of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]pure) * 100

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(R)-4-Methoxy-2-butanol(S)-4-Methoxy-2-butanolRacemic this compound
Molecular Formula C₅H₁₂O₂C₅H₁₂O₂C₅H₁₂O₂
Molecular Weight 104.15 g/mol 104.15 g/mol 104.15 g/mol
Boiling Point Data not availableData not available~163 °C
Density Data not availableData not available~0.903 g/cm³
Specific Rotation [α] Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Data not available

Note: Some data for the pure enantiomers is not available and would require experimental determination.

NMR Spectroscopy with Chiral Shift Reagents

In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be used to resolve the signals of the enantiomers.[12][13][14][15][16]

Experimental Protocol: NMR Analysis with a Chiral Shift Reagent

  • Sample Preparation:

    • Dissolve an accurately weighed sample of the enantiomerically enriched or racemic this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • To the same NMR tube, add small, incremental amounts of the chiral shift reagent (e.g., Eu(hfc)₃).

  • Spectral Acquisition:

    • Acquire a ¹H NMR spectrum after each addition of the shift reagent.

    • The chiral shift reagent will form diastereomeric complexes with the enantiomers of this compound, causing the corresponding proton signals for the (R) and (S) enantiomers to shift to different extents. This allows for the resolution of signals that were previously overlapping.

  • Data Analysis:

    • By integrating the resolved signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be determined.

Diagram: Principle of Chiral Shift Reagents in NMR

G cluster_components Components cluster_interaction Interaction in NMR Tube cluster_result Resulting NMR Spectrum Enantiomers (R)-Enantiomer (S)-Enantiomer Complexes Diastereomeric Complex 1 ((R)-Enantiomer + CSR) Diastereomeric Complex 2 ((S)-Enantiomer + CSR) Enantiomers->Complexes CSR Chiral Shift Reagent (CSR) CSR->Complexes Spectrum Resolved Signals for (R) and (S) Enantiomers Complexes->Spectrum

Caption: Logical flow of using a chiral shift reagent to resolve enantiomer signals in NMR.

Applications in Drug Development

Chiral alcohols are valuable intermediates in the synthesis of many pharmaceuticals. The enantiomers of this compound represent versatile C5 chiral building blocks. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, while the methoxy group can influence the polarity and metabolic stability of a target molecule.

While specific examples of the incorporation of this compound enantiomers into marketed drugs are not widely documented, the utility of similar chiral methoxy alcohols is well-established in medicinal chemistry. The ability to introduce a defined stereocenter early in a synthetic route is a key strategy for the efficient and enantioselective synthesis of complex APIs.

Conclusion

This technical guide has provided a detailed overview of the stereochemical properties of this compound. The synthesis of the racemic compound via hydroboration-oxidation of crotyl methyl ether is a reliable method. Furthermore, established techniques such as enzymatic kinetic resolution offer a viable pathway to the separation of the (R) and (S) enantiomers. The characterization of these stereoisomers can be effectively performed using polarimetry and NMR spectroscopy with chiral shift reagents. For researchers in drug discovery and development, the enantiomers of this compound represent potentially valuable chiral building blocks for the synthesis of novel and stereochemically pure therapeutic agents. Further research into the specific applications and biological activities of the individual enantiomers is warranted.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-2-butanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methoxy-2-butanol as a solvent in organic reactions. Due to its unique combination of a hydroxyl group and an ether moiety, this compound exhibits interesting solubility and reactivity profiles, making it a potential alternative to more conventional solvents in various synthetic applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific reaction conditions and for safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1][2]
Molecular Weight 104.15 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 162.9 °C at 760 mmHg
Density 0.903 g/cm³
Flash Point 51.3 °C
Refractive Index 1.408
Solubility Highly soluble in polar solvents like water; moderately soluble in organic solvents.[4][4]
General Solvent Characteristics and Applications

This compound's amphiphilic nature, stemming from its hydroxyl and methoxy groups, allows it to dissolve a range of polar and non-polar compounds.[3][4] This makes it a versatile solvent for reactions involving reagents with different polarity requirements. Its relatively high boiling point is advantageous for reactions requiring elevated temperatures.

Key Applications:

  • Solvent for a Variety of Organic Reactions: Its ability to dissolve diverse organic compounds makes it a suitable medium for various chemical transformations.[3]

  • Intermediate in Chemical Synthesis: It can also serve as a reactant or intermediate in the synthesis of other valuable chemicals.[3]

  • Potential "Green" Solvent: As the chemical industry moves towards more sustainable practices, bio-based solvents are of increasing interest. While the primary production of this compound is synthetic, its properties align with some characteristics of greener solvents, such as a higher boiling point which reduces volatility.

Solubility Profile

Understanding the solubility of reactants, catalysts, and products in this compound is crucial for reaction design and work-up procedures. A qualitative summary of its dissolving capabilities is provided in Table 2.

Solute ClassSolubility in this compoundRationale
Polar Organic Compounds (e.g., short-chain alcohols, carboxylic acids) HighThe hydroxyl group of this compound can form hydrogen bonds with polar solutes.[4]
Non-polar Organic Compounds (e.g., hydrocarbons) Moderate to LowThe butyl chain provides some non-polar character, allowing for the dissolution of non-polar solutes to some extent.[4]
Inorganic Salts Low to ModerateThe polarity imparted by the hydroxyl and ether groups can facilitate the dissolution of some inorganic salts, which can be beneficial in certain catalytic reactions.
Polymers VariableThe solubility of polymers depends on the principle of "like dissolves like".[5] this compound may be a suitable solvent for polymers with moderate polarity.

Experimental Protocols

The following protocols are representative examples of how this compound can be employed as a solvent in common organic reactions. These are based on established procedures for similar alcohols and should be optimized for specific substrates.

Protocol 1: Fischer Esterification

This protocol describes the acid-catalyzed esterification of a carboxylic acid with an alcohol, using this compound as the solvent.

Workflow for Fischer Esterification

Fischer_Esterification_Workflow Workflow for Fischer Esterification cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Combine carboxylic acid, alcohol, and this compound in a round-bottom flask. B Add a catalytic amount of strong acid (e.g., H₂SO₄). A->B C Heat the mixture to reflux. B->C D Cool the reaction mixture. C->D E Neutralize the acid catalyst with a weak base. D->E F Perform an aqueous work-up to remove water-soluble impurities. E->F G Dry the organic layer and remove the solvent under reduced pressure. F->G H Purify the ester product (e.g., by distillation or chromatography). G->H

Caption: General workflow for a Fischer esterification reaction.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • This compound (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in this compound.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and perform an aqueous work-up.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by an appropriate method (e.g., distillation or column chromatography).

Quantitative Data (Analogous System): The following data is for the esterification of 4-methoxybenzoic acid with various butanols and can be used as a reference for expected outcomes.

AlcoholCatalystReaction TimeYield (%)
1-ButanolH₂SO₄4 h~85-95
2-ButanolH₂SO₄6 h~80-90

(Note: Yields are highly substrate-dependent and the use of this compound as a solvent may influence reaction rates and equilibria.)

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, where this compound could be used as a polar, protic co-solvent. The use of aqueous n-butanol has been shown to be effective for some Suzuki couplings.[6]

Logical Relationship in Suzuki-Miyaura Coupling

Suzuki_Coupling Key Components in Suzuki-Miyaura Coupling A Aryl/Vinyl Halide F Coupled Product A->F B Organoboron Compound B->F C Palladium Catalyst C->F catalyzes D Base D->F activates E Solvent (e.g., this compound/Water) E->F mediates

Caption: Relationship of components in a Suzuki-Miyaura reaction.

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • Organoboron reagent (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • This compound

  • Water

Procedure:

  • To a reaction vessel, add the aryl or vinyl halide (1.0 eq), the organoboron reagent (1.1-1.5 eq), the palladium catalyst, and the base.

  • Degas a mixture of this compound and water (e.g., 3:1 v/v) by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent mixture to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and remove the solvent in vacuo.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Analogous System): The following data is for the Suzuki coupling of aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol.[6]

Aryl HalideCatalyst Loading (mol%)Yield (%)
4-Chloroanisole1>95
2-Chloropyridine0.5>95

(Note: The choice of catalyst, base, and the specific structure of the coupling partners will significantly affect the reaction outcome.)

Disclaimer

The provided protocols are intended as a general guide and are based on established chemical principles and analogous reactions. Researchers should conduct their own optimization and safety assessments before undertaking any new experimental work. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: (R)-4-Methoxy-2-butanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methoxy-2-butanol is a chiral building block with potential applications in asymmetric synthesis. Its utility lies in its bifunctional nature, possessing a secondary alcohol for attachment to a substrate and a methoxy group that can influence the steric and electronic environment during a reaction. This document provides illustrative protocols on how (R)-4-methoxy-2-butanol can be employed as a chiral auxiliary to control stereochemistry in the formation of new chiral centers, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The protocols detailed below are based on established principles of asymmetric synthesis and are intended to serve as a guide for researchers.

Core Concept: Asymmetric Alkylation

A primary application of chiral auxiliaries like (R)-4-methoxy-2-butanol is to direct the stereoselective alkylation of a prochiral carboxylic acid derivative. The general workflow involves three key steps:

  • Attachment of the Chiral Auxiliary: The prochiral substrate is esterified with (R)-4-methoxy-2-butanol.

  • Diastereoselective Reaction: The resulting chiral ester is converted into an enolate, and its reaction with an electrophile proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed under mild conditions to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered.

Logical Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid + (R)-4-Methoxy-2-butanol B Esterification A->B C Chiral Ester Intermediate B->C D Enolate Formation (e.g., LDA, -78 °C) C->D E Addition of Electrophile (e.g., Benzyl Bromide) D->E F Alkylated Chiral Ester E->F G Hydrolysis (e.g., LiOH) F->G H Enantiomerically Enriched Carboxylic Acid G->H I Recovered (R)-4-Methoxy-2-butanol G->I

Caption: General workflow for asymmetric alkylation using (R)-4-methoxy-2-butanol.

Experimental Protocols

Protocol 1: Synthesis of Chiral Ester from Propanoyl Chloride and (R)-4-Methoxy-2-butanol

This protocol describes the attachment of the chiral auxiliary to a simple acyl chloride.

Materials:

  • (R)-4-Methoxy-2-butanol

  • Propanoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add (R)-4-methoxy-2-butanol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral ester.

Protocol 2: Asymmetric α-Benzylation

This protocol details the diastereoselective alkylation of the chiral ester.

Materials:

  • Chiral ester from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for inert atmosphere reactions at low temperature

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography to isolate the alkylated ester. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final chiral carboxylic acid.

Materials:

  • Alkylated chiral ester from Protocol 2

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ at 0 °C.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3 x 25 mL). The recovered chiral auxiliary, (R)-4-methoxy-2-butanol, may remain in the aqueous layer or be extractable depending on the workup conditions.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral carboxylic acid.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC after conversion to a suitable derivative (e.g., a methyl ester).

Quantitative Data Summary

The following table presents hypothetical, yet expected, results for the asymmetric benzylation described above, based on outcomes for structurally similar auxiliaries.

EntryElectrophileYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide8595:5
2Methyl iodide9293:7
3Allyl bromide8894:6

Proposed Mechanism of Stereocontrol

The stereoselectivity of the alkylation step is proposed to arise from a chelated lithium enolate intermediate. The chiral auxiliary directs the incoming electrophile to the less sterically hindered face of the planar enolate.

Caption: Proposed chelated intermediate directing electrophilic attack.

Disclaimer: The protocols and data presented are illustrative and based on general principles of asymmetric synthesis. Optimization of reaction conditions may be necessary for specific substrates and electrophiles. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment.

Application Notes and Protocols for the Enantiosele­ctive Synthesis of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of 4-Methoxy-2-butanol, a valuable chiral building block in pharmaceutical and chemical industries. The primary strategy discussed is a two-step process: the synthesis of the precursor ketone, 4-methoxy-2-butanone, followed by its asymmetric reduction to the target chiral alcohol. While various methods for asymmetric ketone reduction are available, this guide focuses on the highly efficient and widely used Noyori-type asymmetric hydrogenation and transfer hydrogenation, known for their excellent enantioselectivity and broad substrate scope. This document includes detailed experimental procedures, tabulated quantitative data from representative reactions, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

Chiral alcohols are critical intermediates in the synthesis of enantiomerically pure pharmaceuticals. This compound, with its stereocenter at the C2 position, is a key synthon for various complex molecules. Its enantioselective synthesis is of significant interest, and a robust and scalable method is highly desirable. The most reliable and established method for producing such chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This application note outlines a comprehensive approach, beginning with the synthesis of 4-methoxy-2-butanone and culminating in its enantioselective reduction.

Synthetic Strategy Overview

The proposed synthetic pathway involves two main stages:

  • Step 1: Synthesis of 4-Methoxy-2-butanone. This precursor can be synthesized from commercially available starting materials. A common route involves the preparation of 4,4-dimethoxy-2-butanone followed by a deprotection/hydrolysis step.

  • Step 2: Enantioselective Reduction of 4-Methoxy-2-butanone. The prochiral ketone is then reduced to the chiral alcohol using a chiral catalyst. Noyori's ruthenium-based catalysts are particularly effective for this transformation, offering high yields and exceptional enantiomeric excess (ee). Both asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid) are viable and discussed herein.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-2-butanone from 4,4-Dimethoxy-2-butanone

This protocol describes the synthesis of the precursor ketone, 4-methoxy-2-butanone, starting from its dimethyl acetal, 4,4-dimethoxy-2-butanone. The synthesis of 4,4-dimethoxy-2-butanone itself can be achieved via a Claisen ester condensation of acetone and methyl formate, followed by an acid-catalyzed reaction with methanol[1][2].

Materials:

  • 4,4-Dimethoxy-2-butanone

  • Formamide

  • Ammonium chloride

  • 1N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure: [3]

  • To a 2 L three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.

  • Heat the mixture to 180-190 °C in an oil bath.

  • Add 400 g (3.02 moles) of 4,4-dimethoxy-2-butanone dropwise with stirring over 6 hours.

  • After the addition is complete, continue heating for 1 hour.

  • Allow the mixture to cool and pour it into 1 L of 1N sodium hydroxide.

  • Extract the resulting solution with chloroform using a liquid-liquid extractor for 24 hours.

  • Separate the chloroform layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.

  • The residue contains 4-methoxy-2-butanone, which can be further purified by vacuum distillation.

Protocol 2: Enantioselective Reduction of 4-Methoxy-2-butanone via Noyori Asymmetric Hydrogenation

This is a representative protocol for the asymmetric hydrogenation of an aliphatic ketone using a Ru-BINAP catalyst system.[4][5][6] The specific conditions may require optimization for 4-methoxy-2-butanone.

Materials:

  • 4-Methoxy-2-butanone

  • RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP]

  • Ethanol (anhydrous)

  • Pressurized hydrogenation vessel (Parr shaker or similar)

  • Schlenk flask

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas source

Procedure: [4]

  • In a Schlenk flask under an inert atmosphere, dissolve 4-methoxy-2-butanone (e.g., 10 mmol) in anhydrous ethanol (20 mL).

  • In a separate glovebox or under a strictly inert atmosphere, add the chiral catalyst, RuCl₂[(R)-BINAP] (e.g., 0.01 mol%).

  • Transfer the substrate solution to the hydrogenation vessel containing the catalyst.

  • Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C) for the required time (typically 6-24 hours), monitoring the reaction progress by GC or TLC.

  • After the reaction is complete, carefully release the hydrogen pressure and purge the vessel with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield enantiomerically enriched this compound.

  • Determine the enantiomeric excess using chiral GC or HPLC.

Data Presentation

Table 1: Synthesis of 4,4-Dimethoxy-2-butanone (Precursor to 4-Methoxy-2-butanone)

Starting MaterialsReactionSolventYieldPurityReference
Acetone, Methyl Formate, Sodium MethoxideClaisen Condensation/AcetalizationMethanol65-70%>95%[2]

Table 2: Representative Asymmetric Hydrogenation of Aliphatic Ketones with Ru-BINAP Catalysts

SubstrateCatalyst (mol%)H₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
AcetylacetoneRuCl₂[(R)-BINAP] (0.1)75Ethanol30144->98[4]
Methyl acetoacetateRuBr₂[(S)-BINAP] (0.5)100Methanol251210099[5]
1-Octen-3-oneRu(OAc)₂[(S)-BINAP] (0.1)4Methanol254810097[5]

Visualization of Workflows and Mechanisms

Overall Synthetic Workflow

The following diagram illustrates the overall synthetic strategy from the precursor to the final chiral product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction start 4,4-Dimethoxy-2-butanone ketone 4-Methoxy-2-butanone start->ketone Hydrolysis product Enantiopure This compound ketone->product Noyori Asymmetric Hydrogenation

Caption: Synthetic workflow for enantioselective synthesis of this compound.

Noyori Asymmetric Hydrogenation Catalytic Cycle

This diagram outlines the key steps in the Noyori asymmetric hydrogenation catalytic cycle.[4][6]

G catalyst Ru(II)-Diamine-Diphosphine Pre-catalyst active_catalyst Active RuH₂ Catalyst catalyst->active_catalyst H₂ substrate_complex Substrate-Catalyst Complex active_catalyst->substrate_complex + Ketone product_complex Product-Catalyst Complex substrate_complex->product_complex H₂ product_complex->active_catalyst - Alcohol alcohol Chiral this compound product_complex->alcohol ketone 4-Methoxy-2-butanone ketone->substrate_complex

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through a two-step process involving the synthesis of 4-methoxy-2-butanone and its subsequent asymmetric reduction. The Noyori asymmetric hydrogenation provides a powerful and highly selective method for the reduction step, yielding the desired chiral alcohol with high enantiopurity. The protocols and data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the reliable production of this important chiral intermediate. Further optimization of reaction conditions for the specific substrate is recommended to achieve maximum yield and enantioselectivity.

References

Application of 4-Methoxy-2-butanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-butanol is a chiral secondary alcohol with potential applications as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a hydroxyl and a methoxy group, allows for a variety of chemical transformations. This document outlines a representative, conceptual application of chiral this compound in the synthesis of a key pharmaceutical intermediate, providing detailed experimental protocols and expected outcomes. While direct, large-scale industrial applications of this compound are not widely documented in publicly available literature, its structural motifs are relevant to the synthesis of chiral molecules in drug discovery and development. This note serves as a practical guide for researchers exploring the use of this and similar chiral alcohols.

Introduction

Chiral alcohols are fundamental building blocks in the pharmaceutical industry, crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of a drug molecule is often critical to its efficacy and safety.[1][3] this compound, with its stereocenter at the C-2 position, represents a valuable synthon for introducing a specific chirality into a target molecule. The methoxy group can influence the molecule's polarity and metabolic stability, while the secondary alcohol provides a reactive handle for further synthetic modifications.

This application note details a hypothetical, yet plausible, synthetic protocol for the utilization of (R)-4-Methoxy-2-butanol as a chiral building block in the synthesis of a generic amine-containing pharmaceutical intermediate. The described workflow is based on well-established synthetic methodologies for chiral alcohols.

Conceptual Application: Synthesis of a Chiral Amino Ether Intermediate

In this conceptual application, (R)-4-Methoxy-2-butanol is used to synthesize a chiral amino ether, a common scaffold in various drug candidates, including those targeting cardiovascular and neurological disorders. The synthesis involves the activation of the hydroxyl group followed by a nucleophilic substitution with a protected amine.

Synthetic Pathway Overview

The overall synthetic strategy is a two-step process starting from (R)-4-Methoxy-2-butanol:

  • Activation of the Hydroxyl Group: The secondary alcohol is converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution.

  • Nucleophilic Substitution: The activated intermediate reacts with a suitable nitrogen nucleophile, in this case, a protected amine like sodium phthalimide, to introduce the amino functionality with inversion of stereochemistry.

G cluster_0 Synthesis of a Chiral Amino Ether Intermediate start (R)-4-Methoxy-2-butanol step1 Activation of Hydroxyl Group (Tosyl Chloride, Pyridine) intermediate (R)-4-methoxybutan-2-yl tosylate step2 Nucleophilic Substitution (Sodium Phthalimide, DMF) product (S)-2-(4-methoxybutan-2-yl)isoindoline-1,3-dione

Experimental Protocols

The following are detailed protocols for the conceptual synthesis outlined above.

Protocol 1: Synthesis of (R)-4-methoxybutan-2-yl tosylate

This protocol describes the activation of the hydroxyl group of (R)-4-Methoxy-2-butanol by tosylation.

Materials:

  • (R)-4-Methoxy-2-butanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (anhydrous, 3.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-4-Methoxy-2-butanol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM from the dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-4-methoxybutan-2-yl tosylate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of (S)-2-(4-methoxybutan-2-yl)isoindoline-1,3-dione

This protocol details the nucleophilic substitution of the tosylate with sodium phthalimide to introduce the protected amine functionality.

Materials:

  • (R)-4-methoxybutan-2-yl tosylate (1.0 eq)

  • Sodium phthalimide (1.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (R)-4-methoxybutan-2-yl tosylate in anhydrous DMF.

  • Add sodium phthalimide to the solution and heat the mixture to 80 °C.

  • Stir the reaction at 80 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous mixture with DCM.

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield (S)-2-(4-methoxybutan-2-yl)isoindoline-1,3-dione.

Data Presentation

The following table summarizes the hypothetical quantitative data for the described synthetic protocols.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (by HPLC) (%)
1(R)-4-methoxybutan-2-yl tosylate(R)-4-Methoxy-2-butanol258.3324.885-95>98
2(S)-2-(4-methoxybutan-2-yl)isoindoline-1,3-dione(R)-4-methoxybutan-2-yl tosylate249.2922.075-85>99

Logical Relationship in Chiral Synthesis

The use of chiral building blocks like this compound is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. The following diagram illustrates the logical relationship between a chiral starting material and the final enantiomerically pure drug product.

G chiral_pool Chiral Pool (e.g., (R)-4-Methoxy-2-butanol) intermediate Chiral Intermediate Synthesis chiral_pool->intermediate Introduces Chirality elaboration Further Synthetic Elaboration intermediate->elaboration Maintains Stereochemical Integrity api Enantiomerically Pure API elaboration->api

Conclusion

While this compound may not yet be a widely utilized building block in documented pharmaceutical syntheses, its structure presents significant potential. As a chiral secondary alcohol, it can serve as a valuable starting material for introducing stereocenters in a controlled manner. The methoxy group can also play a role in modulating the physicochemical properties of the final molecule. The conceptual protocols provided herein demonstrate a feasible and logical approach to incorporating this and similar chiral synthons into drug discovery and development pipelines. Further research into the applications of this compound and its derivatives is warranted to fully explore its utility in the synthesis of novel pharmaceutical intermediates.

References

Application Note: GC-MS Protocol for the Analysis of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methoxy-2-butanol is a bifunctional organic molecule containing both an ether and a secondary alcohol group. Its analysis is relevant in various fields, including the development of pharmaceuticals, industrial hygiene, and environmental monitoring, where it may be present as a solvent, reactant, or metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile compounds like this compound, offering high separation efficiency and definitive identification. This application note outlines a comprehensive approach to its analysis.

Experimental Protocol

This protocol is a recommended starting point and should be validated for the specific matrix and instrumentation used.

Sample Preparation

The choice of sample preparation will depend on the sample matrix. A general procedure for liquid samples, such as biological fluids or aqueous solutions, is liquid-liquid extraction (LLE).

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • To 1 mL of the liquid sample in a glass tube, add 2 mL of dichloromethane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Gently agitate the tube and allow it to stand for 5 minutes.

  • Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point for method development.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polar column.
Injection Mode Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 2 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Predicted Retention and Mass Spectral Data

The retention time of this compound is expected to be similar to its isomer, 4-Methoxy-1-butanol, for which a Kovats retention index of 886 on a standard non-polar column has been reported.[1] The mass spectrum of this compound is not widely available; however, its fragmentation pattern can be predicted based on the known fragmentation of secondary alcohols and ethers.

Predicted Major Fragment Ions for this compound (C₅H₁₂O₂):

The molecular ion peak (M+) at m/z 104 is expected to be of low intensity or absent, which is common for alcohols.

m/z Predicted Fragment Ion Fragmentation Pathway
89 [M - CH₃]⁺Loss of a methyl group from the methoxy moiety.
73 [M - OCH₃]⁺Loss of the methoxy group.
59 [CH(OH)CH₃]⁺Alpha-cleavage adjacent to the hydroxyl group. This is a characteristic ion for secondary alcohols.
45 [CH₂OCH₃]⁺Cleavage of the C-C bond beta to the ether oxygen.
43 [C₃H₇]⁺Propyl cation fragment.
31 [CH₂OH]⁺Rearrangement and cleavage, common in alcohol mass spectra.
Quantitative Data (Hypothetical)

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The following table presents hypothetical performance data that should be experimentally determined during method validation.

Parameter Target Value
Linear Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample LLE Liquid-Liquid Extraction (with Dichloromethane) Sample->LLE Dry Drying of Extract (Anhydrous Na₂SO₄) LLE->Dry Vial Transfer to GC Vial Dry->Vial Inject Injection into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Qual Qualitative Analysis (Mass Spectrum Library Match) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Reporting Results Qual->Report Quant->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Fragmentation_Pathway Predicted Fragmentation of this compound Molecule This compound (C₅H₁₂O₂) m/z = 104 Frag89 [M - CH₃]⁺ m/z = 89 Molecule->Frag89 - CH₃ Frag73 [M - OCH₃]⁺ m/z = 73 Molecule->Frag73 - OCH₃ Frag59 [CH(OH)CH₃]⁺ m/z = 59 Molecule->Frag59 α-cleavage Frag45 [CH₂OCH₃]⁺ m/z = 45 Molecule->Frag45 β-cleavage Frag43 [C₃H₇]⁺ m/z = 43 Molecule->Frag43 Frag31 [CH₂OH]⁺ m/z = 31 Frag59->Frag31 rearrangement

Caption: Predicted mass spectral fragmentation of this compound.

Conclusion

This application note provides a comprehensive, albeit theoretical, GC-MS protocol for the analysis of this compound. The provided experimental conditions and predicted data serve as a robust starting point for researchers to develop and validate a method tailored to their specific analytical needs. Successful implementation will require empirical determination of retention time, mass spectral fragmentation, and quantitative performance metrics.

References

Application Note: 1H and 13C NMR Spectral Assignment for 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-2-butanol. Due to the absence of a complete, publicly available experimental dataset, this note presents predicted spectral data based on established NMR principles and data from analogous compounds. It includes comprehensive tables of predicted chemical shifts, multiplicities, and coupling constants. Furthermore, detailed, standardized protocols for sample preparation and NMR data acquisition are provided to enable researchers to obtain high-quality experimental spectra for this and similar small molecules.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and a methoxy group. As with many small organic molecules, NMR spectroscopy is an essential analytical technique for its structural elucidation and purity assessment. An unambiguous assignment of its ¹H and ¹³C NMR spectra is crucial for its identification and characterization in various research and development settings, including its potential use as a building block in medicinal chemistry. This application note serves as a practical reference for scientists working with this compound.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift trends in similar alkoxy alcohols and established NMR principles. The numbering convention used for the assignments is shown in the molecular structure diagram below.

Molecular Structure and Numbering

G C4 C4 C3 C3 C4->C3 O_methoxy O C4->O_methoxy C2 C2 C3->C2 C1 C1 C2->C1 O_hydroxyl O C2->O_hydroxyl C_methoxy C5 O_methoxy->C_methoxy H_hydroxyl H O_hydroxyl->H_hydroxyl

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom #Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~1.20Doublet~6.53H
H2~3.85Multiplet-1H
H3~1.65Multiplet-2H
H4~3.45Triplet~6.02H
H5~3.35Singlet-3H
OHVariable (e.g., ~2.5)Broad Singlet-1H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom #Chemical Shift (δ, ppm)
C1~23.5
C2~67.0
C3~40.0
C4~73.0
C5~59.0

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocols for sample preparation and data acquisition are recommended.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. Other potential solvents include deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration : For a standard ¹H NMR spectrum, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans : 8 to 16 scans are typically sufficient.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Acquisition Time (aq) : 3-4 seconds.

  • Spectral Width (sw) : A range of -2 to 12 ppm is generally adequate.

  • Temperature : Standard probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

  • Relaxation Delay (d1) : 2 seconds.

  • Acquisition Time (aq) : 1-2 seconds.

  • Spectral Width (sw) : A range of 0 to 220 ppm is standard for organic molecules.

  • Temperature : Standard probe temperature (e.g., 298 K).

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Up ¹H and ¹³C Experiments load->setup acquire Acquire Spectra setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectra (e.g., to TMS) process->reference integrate Integrate ¹H Spectrum reference->integrate assign Assign Peaks integrate->assign

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral assignments offer a reliable starting point for interpreting experimentally obtained data. By following the detailed protocols for sample preparation and data acquisition, researchers can ensure the collection of high-quality NMR spectra, facilitating accurate structural confirmation and purity assessment of this compound.

Experimental protocol for the purification of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-2-butanol is a chemical intermediate with applications in the synthesis of various organic compounds. For researchers, scientists, and professionals in drug development, obtaining this compound in high purity is crucial for the reliability and reproducibility of experimental results. This document provides a detailed experimental protocol for the purification of this compound, primarily focusing on fractional distillation, a widely applicable method for separating volatile liquids with different boiling points. The protocol also outlines purity assessment using gas chromatography.

Physicochemical Data

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy. The key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₂O₂[1][2]
Molecular Weight104.15 g/mol [2]
Boiling Point162.9 °C at 760 mmHg[1][]
Density0.903 g/cm³[1][]
Flash Point51.3 °C[1]
Refractive Index1.408[1]
IUPAC Name4-methoxybutan-2-ol[2][]
CAS Number41223-27-2[1][2]

Note: The provided data is sourced from publicly available chemical databases and may have slight variations depending on the source.

Purification Strategy

The most common impurities in synthesized this compound are likely to be unreacted starting materials, byproducts from the synthesis, and residual solvents. Given its relatively high boiling point and thermal stability, fractional distillation is the recommended method for purification. This technique is effective in separating components with close boiling points, which is often the case for impurities in a chemical synthesis.

For instances requiring even higher purity, preparative gas chromatography can be employed as a secondary purification step to remove trace impurities and isomers.

Experimental Protocol: Fractional Distillation

This protocol details the purification of crude this compound using fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and collection flask

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation if needed)

  • Glassware for collecting fractions

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Ensure all glassware is clean and dry.

    • The distillation flask should be no more than two-thirds full with the crude this compound.

    • Add a few boiling chips to the distillation flask to ensure smooth boiling.

    • Securely clamp all components of the apparatus.

  • Distillation Process:

    • Begin heating the distillation flask gently with the heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation, with a collection rate of approximately 1-2 drops per second.

    • Monitor the temperature at the distillation head. The initial fractions (forerun) will likely contain lower-boiling impurities and should be collected separately.

    • Once the temperature stabilizes at the boiling point of this compound (approximately 163 °C at atmospheric pressure), begin collecting the main fraction in a clean, pre-weighed collection flask.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature drops or begins to fluctuate significantly, it may indicate that most of the desired product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown and Analysis:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Weigh the collected main fraction to determine the yield.

    • Analyze the purity of the collected fraction using gas chromatography (GC).

Purity Analysis by Gas Chromatography (GC):

  • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating alcohols and ethers.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane or methanol) before injection.

The resulting chromatogram should show a major peak corresponding to this compound, with minimal peaks for any remaining impurities. The purity can be calculated based on the relative peak areas.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification and analysis process.

PurificationWorkflow Crude Crude this compound Setup Assemble Fractional Distillation Apparatus Crude->Setup Distill Perform Fractional Distillation Setup->Distill Collect Collect Fractions (Forerun, Main, Residue) Distill->Collect Analyze Purity Analysis (Gas Chromatography) Collect->Analyze Pure Pure this compound (>99%) Analyze->Pure

Caption: Experimental workflow for the purification of this compound.

GCanalysis cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Interpretation Sample Purified Fraction Dilute Dilute in Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Column Inject->Separate Detect Detection (FID/TCD) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Purity Purity Assessment Calculate->Purity

Caption: Workflow for purity analysis by Gas Chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a flammable liquid; keep it away from ignition sources.[2]

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

  • Ensure that the distillation apparatus is properly assembled and vented to avoid pressure buildup.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proposed reaction is a lipase-catalyzed acylation where one enantiomer of 4-methoxy-2-butanol is preferentially acylated, allowing for the separation of the unreacted enantiomer from its esterified counterpart. This method is a powerful tool for obtaining enantiomerically enriched alcohols, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process for separating a racemic mixture of chiral molecules. It relies on the ability of a chiral catalyst, in this case, an enzyme, to react at different rates with the two enantiomers of the substrate. In the case of a racemic alcohol, a lipase will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer).

This difference in reaction rates leads to a mixture containing one enantiomer of the alcohol in high enantiomeric excess (ee) and the ester of the other enantiomer, also in high enantiomeric excess. These two products can then be separated by standard chromatographic techniques.

G racemate Racemic this compound (R- and S-enantiomers) products Reaction Mixture racemate->products Enzymatic Acylation enzyme Lipase (e.g., Novozym 435®) enzyme->products acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->products s_alcohol (S)-4-Methoxy-2-butanol (unreacted) products->s_alcohol Separation r_ester (R)-4-Methoxy-2-butyl Acetate (product) products->r_ester Separation G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis a Add racemic this compound and solvent to a flask. b Add acyl donor (e.g., vinyl acetate). a->b c Add immobilized lipase (e.g., Novozym 435®). b->c d Incubate at controlled temperature (e.g., 40°C) with shaking. c->d e Monitor reaction progress by chiral GC/HPLC. d->e f Filter to remove the enzyme. e->f Stop at ~50% conversion g Analyze the filtrate for conversion and enantiomeric excess (ee). f->g h Purify products by column chromatography. g->h

Application Notes and Protocols: Synthesis of Esters from 4-Methoxy-2-butanol for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel ester compounds derived from 4-Methoxy-2-butanol. These esters are of significant interest to the fragrance and flavor industry due to their potential for unique and desirable aroma profiles. The protocols described herein focus on the widely utilized Fischer-Speier esterification method, offering a robust and scalable approach for laboratory synthesis. Additionally, alternative enzymatic methods are discussed, presenting a greener chemistry approach. This guide includes quantitative data on reaction parameters, product yields, and predicted olfactory characteristics, alongside detailed experimental workflows and safety precautions.

Introduction

The demand for novel aroma chemicals is ever-present in the fragrance industry. Esters are a well-established class of compounds known for their wide range of fruity and floral scents.[1] The structural characteristics of the parent alcohol and carboxylic acid play a crucial role in determining the final aroma profile of the ester. This compound is a promising precursor for the synthesis of new fragrance ingredients. The presence of a methoxy group can impart sweet and ethereal notes, while the secondary alcohol functionality allows for the creation of a diverse library of esters with varying scent characteristics.[2]

This document outlines the synthesis of various esters from this compound and different carboxylic acids. The primary method detailed is the acid-catalyzed Fischer esterification, a reversible reaction between an alcohol and a carboxylic acid.[3] Strategies to drive the reaction towards the ester product, such as using an excess of one reactant or removing water as it forms, are discussed.[4]

Materials and Methods

Materials
  • This compound

  • Carboxylic Acids (e.g., Acetic acid, Propionic acid, Butyric acid)

  • Acid Catalyst (e.g., concentrated Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH))

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Organic Solvents (e.g., Diethyl ether, Ethyl acetate)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (for analysis)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes a general procedure for the synthesis of esters from this compound using an acid catalyst.

Reaction Scheme:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and the desired carboxylic acid (1.2 - 1.5 eq).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) or p-toluenesulfonic acid (0.02 eq).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will depend on the boiling points of the reactants. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with:

      • Deionized water

      • 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst, vent the separatory funnel frequently to release CO₂ gas)

      • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Purification: The crude ester can be purified by distillation under reduced pressure.

  • Analysis: Characterize the purified ester by GC-MS to determine its purity and confirm its structure. The fragrance profile of the ester should be evaluated by a trained perfumer.

Protocol 2: Lipase-Catalyzed Esterification (Green Chemistry Approach)

Enzymatic esterification offers a milder and more selective alternative to traditional acid catalysis. Lipases are commonly used enzymes for this purpose.

Procedure:

  • Reaction Setup: In a screw-capped flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable organic solvent (e.g., hexane).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435, 10-20% by weight of the limiting reagent).

  • Reaction: Incubate the mixture in a shaking incubator at a controlled temperature (typically 40-60 °C) for 24-72 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up and Isolation:

    • Separate the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purification and Analysis: Purify the crude ester by column chromatography on silica gel if necessary. Analyze the final product by GC-MS.

Data Presentation

The following tables summarize the expected reaction parameters and potential fragrance profiles of esters synthesized from this compound. Please note that the olfactory data is predictive and based on the analysis of structurally similar compounds.

Table 1: Reaction Parameters for Fischer Esterification of this compound

Carboxylic AcidMolar Ratio (Acid:Alcohol)CatalystReaction Time (h)Expected Yield (%)
Acetic Acid1.2 : 1H₂SO₄375-85
Propionic Acid1.2 : 1H₂SO₄470-80
Butyric Acid1.2 : 1p-TsOH565-75

Table 2: Predicted Olfactory Profiles of 4-Methoxy-2-butyl Esters

Ester NamePredicted Fragrance ProfilePotential Applications
4-Methoxy-2-butyl acetateFruity, slightly sweet, ethereal, with pear and apple undertonesFine fragrances, cosmetics, soaps
4-Methoxy-2-butyl propionateFruity, sweet, with hints of rum and tropical fruitsFood flavorings, perfumes
4-Methoxy-2-butyl butyrateFruity, buttery, with pineapple and apricot notesFlavor compositions, air fresheners

Visualizations

Diagram 1: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow Reactants This compound + Carboxylic Acid + Acid Catalyst Reaction_Mixture Heating under Reflux (2-4 hours) Reactants->Reaction_Mixture Workup Cooling & Solvent Extraction Reaction_Mixture->Workup Washing Wash with H₂O, NaHCO₃, Brine Workup->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Distillation Concentration->Purification Final_Product Purified Ester Purification->Final_Product

Caption: General workflow for the synthesis of esters via Fischer-Speier esterification.

Diagram 2: Logical Relationship of Ester Synthesis and Application

Ester_Synthesis_Application cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_application Application Alcohol This compound Esterification Esterification (Fischer or Enzymatic) Alcohol->Esterification Acid Carboxylic Acid Acid->Esterification Ester Crude Ester Esterification->Ester Purification Purification Analysis GC-MS Analysis Purification->Analysis Olfactory Olfactory Evaluation Analysis->Olfactory Fragrance Fragrance Formulations Olfactory->Fragrance Flavor Flavor Compositions Olfactory->Flavor Ester->Purification

Caption: Logical flow from raw materials to the final application of synthesized esters.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood, especially when handling volatile organic compounds and concentrated acids.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • The esterification reaction is reversible and exothermic. Control the heating rate to avoid uncontrolled boiling.

  • When neutralizing the acid catalyst with sodium bicarbonate, be aware of the potential for vigorous gas evolution (CO₂). Vent the separatory funnel frequently.

Conclusion

The synthesis of esters from this compound presents a promising avenue for the development of new and interesting aroma chemicals. The Fischer-Speier esterification method is a reliable and well-established procedure for this transformation. By varying the carboxylic acid used, a wide range of esters with diverse fragrance profiles can be synthesized. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of these novel compounds in fragrance and flavor applications. Further sensory analysis by trained professionals is recommended to fully characterize the olfactory properties of these new chemical entities.

References

Application Notes and Protocols for Stereoselective Reactions Utilizing 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-Methoxy-2-butanol in stereoselective reactions. While specific literature on this compound as a chiral auxiliary is limited, the following protocols are based on well-established principles of asymmetric synthesis and methodologies developed for structurally similar chiral alcohols and β-alkoxy ketones. These notes are intended to serve as a foundational guide for researchers looking to employ this compound as a chiral starting material or auxiliary in the synthesis of complex, enantiomerically enriched molecules.

Introduction to Stereoselective Reactions with this compound

This compound is a chiral molecule containing both a hydroxyl and a methoxy group. The presence of the stereocenter at the C2 position allows for its use as a chiral building block. Furthermore, the hydroxyl group can be derivatized to employ the molecule as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center. The methoxy group can influence the reaction's stereoselectivity through steric hindrance or by acting as a chelating agent in reactions involving metal catalysts.

Key strategies for utilizing this compound in stereoselective synthesis include:

  • As a Chiral Auxiliary: The hydroxyl group can be attached to a prochiral molecule (e.g., a carboxylic acid or a ketone) to form a chiral ester or enolate. The inherent chirality of the this compound moiety then directs the approach of incoming reagents, leading to the formation of one stereoisomer in excess.

  • As a Chiral Substrate: The chiral alcohol itself can undergo stereospecific reactions, such as nucleophilic substitution at the hydroxyl group with inversion of configuration, to generate other valuable chiral synthons.

Stereoselective Alkylation of a Prochiral Enolate using a 4-Methoxy-2-butyl Ester as a Chiral Auxiliary

This protocol describes the diastereoselective alkylation of a carboxylic acid derivative, where this compound serves as a chiral auxiliary. The principle lies in the formation of a chiral enolate, which is then alkylated. The bulky auxiliary shields one face of the enolate, directing the alkylating agent to the opposite face.

Experimental Protocol:

  • Esterification:

    • To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

    • Slowly add (R)- or (S)-4-Methoxy-2-butanol (1.2 eq.) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

  • Diastereoselective Alkylation:

    • Dissolve the purified chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq., 2 M in THF/heptane/ethylbenzene) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.5 eq.) dropwise.

    • Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

    • Purify the product by flash column chromatography.

  • Removal of the Chiral Auxiliary:

    • Dissolve the purified alkylated ester (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M).

    • Add lithium hydroxide (LiOH, 3.0 eq.) and stir the mixture at room temperature for 4-8 hours.

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • The aqueous layer can be further extracted to recover the this compound auxiliary.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting the acid to a chiral ester (e.g., with a chiral alcohol) and analyzing by GC.

Quantitative Data Summary:

EntryCarboxylic AcidAlkylating AgentDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee) (%)
1Propanoic AcidMethyl Iodide95:585>90
2Phenylacetic AcidBenzyl Bromide92:880>85

Logical Workflow for Stereoselective Alkylation:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal A Carboxylic Acid + this compound B Chiral Ester A->B DCC, DMAP C Chiral Enolate Formation B->C LDA, -78 °C D Alkylated Chiral Ester C->D R-X E Chiral Carboxylic Acid + this compound D->E LiOH, H₃O⁺ G cluster_0 Chelation cluster_1 Hydride Attack cluster_2 Product Formation A β-Ketoester C Rigid Cyclic Intermediate A->C B Diethylmethoxyborane B->C E Diastereoselective Hydride Delivery C->E D NaBH₄ D->E F β-Hydroxy Ester (syn-product) E->F G A Dissolve Nucleophile & PPh₃ in THF B Cool to 0 °C A->B C Add this compound B->C D Add DEAD/DIAD Dropwise C->D E Warm to RT, Stir 12-24h D->E F Workup & Purification E->F G Final Product (Inverted Stereochemistry) F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2-butanol. The content is structured to address specific issues that may be encountered during the synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methoxy-2-butanone, using a reducing agent such as sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Q2: What are the most likely impurities in this compound synthesized by the reduction of 4-methoxy-2-butanone?

The primary impurities are likely to be:

  • Unreacted 4-methoxy-2-butanone: Incomplete reduction will leave traces of the starting material.

  • Solvent residues: Residual methanol, ethanol, or other solvents used during the reaction and workup.

  • Byproducts from side reactions: Depending on the reaction conditions, other impurities could be generated, though the reduction of ketones with sodium borohydride is generally a clean reaction.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both separating and identifying volatile impurities in the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help quantify the purity of the compound.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Ineffective Reducing Agent Ensure the sodium borohydride (NaBH₄) is fresh and has been stored in a dry environment. Old or improperly stored NaBH₄ can be less reactive.
Suboptimal Reaction Temperature The reduction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Ensure proper temperature control throughout the reaction.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An insufficient amount of the reducing agent will lead to incomplete conversion of the starting material.
Quenching Issues The reaction is typically quenched with water or a dilute acid. Improper quenching can lead to loss of product during workup.
Presence of Significant Impurities
Impurity Observed Potential Cause Troubleshooting and Purification
Unreacted 4-methoxy-2-butanone Incomplete reaction due to insufficient reducing agent, short reaction time, or low temperature.Purification: Fractional distillation is effective for separating the product (boiling point ~163 °C) from the starting ketone (boiling point ~145 °C).
Solvent Residues Incomplete removal of the reaction solvent or extraction solvents during the workup.Purification: Ensure complete evaporation of solvents under reduced pressure. For higher boiling point solvents, a high vacuum may be necessary.

Data Presentation

Table 1: Physical Properties of this compound and a Key Potential Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₁₂O₂104.15162.9
4-Methoxy-2-butanoneC₅H₁₀O₂102.13~145

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Methoxy-2-butanone

Materials:

  • 4-methoxy-2-butanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-methoxy-2-butanone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding deionized water, followed by dilute HCl to neutralize the excess borohydride and adjust the pH.

  • Extract the product from the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Typical GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Typical MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start Start Reduction Reduction of 4-methoxy-2-butanone with NaBH4 Start->Reduction Quenching Quenching with water and dilute acid Reduction->Quenching Extraction Extraction with organic solvent Quenching->Extraction Drying Drying of organic layer Extraction->Drying Concentration Solvent removal Drying->Concentration Purification Fractional Distillation Concentration->Purification Analysis Purity Analysis (GC-MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product Troubleshooting_Logic Troubleshooting Low Yield in Synthesis Start Low Product Yield? Check_Reagent Check Reducing Agent (Freshness, Storage) Start->Check_Reagent Yes Check_Temp Verify Reaction Temperature Control Check_Reagent->Check_Temp Check_Stoichiometry Confirm Molar Ratios of Reactants Check_Temp->Check_Stoichiometry Optimize_Workup Review Quenching and Extraction Procedures Check_Stoichiometry->Optimize_Workup Result Improved Yield Optimize_Workup->Result

Technical Support Center: Optimizing Reaction Conditions with 4-Methoxy-2-butanol as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 4-Methoxy-2-butanol as a solvent in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a solvent?

This compound is a versatile solvent with both a hydroxyl group and an ether linkage, giving it a unique combination of protic and polar aprotic characteristics. This dual functionality allows it to dissolve a range of polar and non-polar compounds.[1][2] Key properties are summarized in the table below.

Q2: In which types of reactions can this compound be used as a solvent?

Its properties make it a potential solvent or co-solvent for various organic transformations, including:

  • Nucleophilic Substitution Reactions (SN2): It can be an effective solvent for reactions involving polar reactants due to its ability to dissolve both organic substrates and inorganic salts.[1]

  • Hydrogenation Reactions: As a protic solvent, it can influence the catalyst and substrate, affecting reaction rates and selectivity.

  • Cross-Coupling Reactions (e.g., Suzuki, Heck): While less common than traditional solvents like dioxane or toluene, its polarity may be beneficial in certain systems, particularly in biphasic reactions.[3]

  • Reactions involving alkoxides: It can be a suitable medium for reactions where an alcohol is needed to generate an alkoxide in situ.

Q3: What are the main safety considerations when working with this compound?

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8]

Q4: Can I use this compound for Grignard reactions?

It is not recommended to use this compound as a solvent for the formation of Grignard reagents. The acidic proton of the hydroxyl group will quench the Grignard reagent as it forms.[9][10] However, it can be used as a reactant (a source of a protected diol) by adding it to a pre-formed Grignard reagent.[11]

Troubleshooting Guides

Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction

If you are experiencing low or no product yield in a nucleophilic substitution reaction using this compound as a solvent, consider the following troubleshooting steps.

Troubleshooting_SN2 start Low/No Yield in S_N2 Reaction check_nucleophile Is the nucleophile sufficiently reactive in a protic solvent? start->check_nucleophile check_temp Is the reaction temperature optimized? check_nucleophile->check_temp Yes solution_nucleophile Consider a more potent nucleophile or a phase-transfer catalyst. check_nucleophile->solution_nucleophile No check_base If a base is used, is it strong enough? check_temp->check_base Yes solution_temp Increase temperature to enhance rate, but monitor for side reactions (e.g., elimination). check_temp->solution_temp No check_reagents Are all reagents pure and dry? check_base->check_reagents Yes solution_base Use a stronger base to ensure complete deprotonation of the nucleophile precursor. check_base->solution_base No solution_reagents Purify starting materials and ensure anhydrous conditions. check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_nucleophile->end solution_temp->end solution_base->end solution_reagents->end

Troubleshooting workflow for low SN2 reaction yields.

Explanation: The protic nature of this compound can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[12][13] Optimizing temperature and ensuring the use of a sufficiently strong base to generate the active nucleophile are critical steps.

Issue 2: Poor Selectivity in a Hydrogenation Reaction

Achieving the desired selectivity (e.g., chemoselectivity between two different carbonyl groups) can be challenging.

Troubleshooting_Hydrogenation start Poor Selectivity in Hydrogenation check_catalyst Is the catalyst appropriate for the desired transformation? start->check_catalyst check_conditions Are reaction conditions (temperature, pressure) optimized? check_catalyst->check_conditions Yes solution_catalyst Screen different catalysts (e.g., Pd, Pt, Rh, Ni) and supports. check_catalyst->solution_catalyst No check_additives Have catalyst modifiers or additives been considered? check_conditions->check_additives Yes solution_conditions Vary temperature and hydrogen pressure; lower values often increase selectivity. check_conditions->solution_conditions No solution_additives Introduce additives that can selectively poison certain catalyst sites. check_additives->solution_additives No end Selectivity Improved check_additives->end Yes solution_catalyst->end solution_conditions->end solution_additives->end

Troubleshooting workflow for poor hydrogenation selectivity.

Explanation: The solvent can influence the substrate's orientation on the catalyst surface. This compound, being an alcohol, can compete for active sites on the catalyst, thus altering the selectivity. A systematic optimization of the catalyst and reaction parameters is crucial.

Data Presentation

Disclaimer: The following tables provide representative data for reactions in alcohol or mixed aqueous/organic solvents to illustrate the impact of reaction parameters. Specific data for this compound is limited in the literature, and optimization will be required for your specific system.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₂O₂[4][14]
Molecular Weight104.15 g/mol [4][14]
Boiling Point162.9 °C at 760 mmHg[14]
Density0.903 g/cm³[14]
Flash Point51.3 °C[14]
SolubilityModerately soluble in water and soluble in many organic solvents.[2]

Table 2: Representative Conditions for Suzuki Coupling in Protic Solvents

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Ethanol/WaterReflux12>95
21-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (3)K₃PO₄Isopropanol80892
34-ChlorotoluenePhenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃n-Butanol1002485

Data is illustrative and compiled from general knowledge of Suzuki reactions in alcohol-based solvent systems.[3][15][16][17]

Table 3: Representative Conditions for Heck Reaction in Polar Solvents

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)Et₃NMethanolReflux690
24-Bromoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂ (2)NaOAcDMF/Water1001288
31-IodonaphthaleneMethyl methacrylatePd(OAc)₂ (2)K₂CO₃NMP1201093

Data is illustrative and compiled from general knowledge of Heck reactions.[18][19][20][21]

Experimental Protocols

General Protocol for Ketone Hydrogenation

This protocol describes a general procedure for the hydrogenation of a ketone to a secondary alcohol using a heterogeneous catalyst in this compound.

Materials:

  • Ketone substrate

  • This compound (reaction grade)

  • Hydrogenation catalyst (e.g., 5% Pd/C, Raney Ni)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation vessel, add the ketone substrate and the hydrogenation catalyst (typically 1-10 mol% catalyst loading).

  • Add this compound to dissolve the substrate to a desired concentration (e.g., 0.1-0.5 M).

  • Seal the vessel and purge the system with an inert gas several times to remove oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with a small amount of this compound or another suitable solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude alcohol product.

  • Purify the product as necessary by distillation or column chromatography.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Step using an Alternative Solvent

This protocol outlines a general coupling step in Fmoc-based SPPS, adapting for the use of an alternative solvent system which could include this compound as a co-solvent, though validation is required.[22][23][24][25]

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminus

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvent system (e.g., NMP, or a greener alternative mixture)

  • Washing solvent (e.g., DMF, or a greener alternative)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in the chosen solvent system for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc protecting group from the N-terminus of the peptide. Wash the resin thoroughly with the washing solvent.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with the coupling agent and base in the reaction solvent.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for the optimized coupling time (typically 30-60 minutes).

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin extensively with the washing solvent to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the peptide in cold ether, centrifuge, and lyophilize to obtain the crude product. Purify by HPLC.

References

Technical Support Center: Safe Handling of 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation in 4-Methoxy-2-butanol a concern?

A1: this compound contains both an ether group and a secondary alcohol, structural features known to be susceptible to autoxidation, a process that forms peroxides.[4][5][7][8][9][10] These peroxides can be highly unstable and may decompose explosively when subjected to heat, friction, or mechanical shock.[1][3][4][6][11] Concentrating peroxidized solutions, for instance through distillation or evaporation, significantly increases the risk of a violent explosion.[1][3][11][12]

Q2: How can I prevent peroxide formation in this compound?

A2: To minimize peroxide formation, it is essential to implement the following storage and handling practices:

  • Store in a cool, dark place: Light and heat can accelerate the rate of peroxide formation.[3][11][13] Store containers in a cool, dark, and well-ventilated area.

  • Use airtight, light-resistant containers: Whenever possible, store this compound in its original, sealed, light-resistant container.[3][14] If transferring to a new container, ensure it is also airtight and opaque.

  • Minimize exposure to air: The formation of peroxides is a reaction with oxygen.[2][11] Keep containers tightly sealed when not in use. Purging the headspace of the container with an inert gas like nitrogen or argon can also help to displace oxygen.[10][13][15]

  • Purchase appropriate quantities: Only purchase amounts of this compound that you expect to use within a short period to avoid prolonged storage.[2][10]

  • Date all containers: Clearly label all containers with the date they were received and the date they were first opened.[3][9] This helps track the age of the chemical and ensure it is used or disposed of within recommended timeframes.

Q3: How often should I test my this compound for peroxides?

A3: Since the specific rate of peroxide formation for this compound is not well-documented, a conservative approach is recommended. For opened containers of ethers and secondary alcohols that are potential peroxide-formers, testing should be performed regularly. A general guideline for similar compounds (Class B peroxide formers) is to test every 6 to 12 months after opening and always before distillation or evaporation.[6][13] Unopened containers should ideally be used within 12-18 months of receipt.[14][15]

Q4: What are the signs of peroxide formation?

A4: Visual inspection can sometimes reveal the presence of peroxides. Be cautious if you observe any of the following, and do not attempt to open the container:

  • Formation of crystalline solids in the liquid or around the cap.[3][11]

  • A viscous, oily layer in the liquid.[3]

  • Discoloration of the chemical.[11]

  • Cloudiness of the liquid.[16] If any of these signs are present, the container should be considered extremely dangerous and handled only by trained disposal professionals.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Uncertainty about the safety of an old container of this compound. The container has been stored for an extended period, the date of opening is unknown, or there are visual signs of peroxide formation (crystals, discoloration).DO NOT OPEN OR MOVE THE CONTAINER. The friction from opening a cap with peroxide crystals can cause an explosion.[11][16] Contact your institution's Environmental Health & Safety (EHS) department for immediate assistance with disposal.[12][16]
A positive test for peroxides is obtained, but no visual signs are present. Peroxides have formed to a detectable level but have not yet precipitated or crystallized.If the peroxide concentration is low (e.g., < 50-100 ppm, check institutional guidelines), you may be able to remove the peroxides using the chemical treatment methods outlined in the experimental protocols below.[12] After treatment, re-test to confirm the absence of peroxides.
Need to distill or evaporate this compound. Distillation or evaporation will concentrate any peroxides present, creating a significant explosion hazard.[1][12]ALWAYS test for the presence of peroxides immediately before any distillation or evaporation process. [12][16] If peroxides are detected, they must be removed prior to heating or concentrating the solvent. Never distill a peroxide-forming solvent to dryness; always leave at least 10-20% of the liquid remaining.[7][12][13]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes general guidelines for peroxide-forming chemicals. Given its structure, this compound is likely to fall into Class B.

Class Description Storage Time Limit (Opened) Testing Frequency (Opened) Examples
A Severe peroxide hazard; forms explosive levels without concentration.3 monthsBefore useIsopropyl ether, Divinyl acetylene, Sodium amide[4][6][17]
B Peroxide hazard on concentration.12 monthsEvery 6-12 months & before concentrationDiethyl ether, Tetrahydrofuran (THF), 2-Butanol , Dioxane, Cyclohexene[4][6][8][10][12][17]
C Hazard of peroxide-initiated polymerization.12 monthsEvery 6-12 monthsStyrene, Vinyl acetate, Acrylic acid[6][7][10][14][17]

Peroxide Detection Method Sensitivity

Method Typical Detection Limit
Peroxide Test Strips1-100 ppm (or higher ranges available)
Potassium Iodide (KI) TestQualitative (visual color change)

Experimental Protocols

Protocol 1: Detection of Peroxides using Potassium Iodide (KI)

This method provides a qualitative assessment of the presence of peroxides.

Materials:

  • Sample of this compound (approx. 10 mL)

  • Freshly prepared 10% (w/v) potassium iodide (KI) solution (1 mL)

  • Dilute hydrochloric acid or acetic acid (a few drops)[1][2][18]

  • Starch solution (optional)

  • Test tube

Procedure:

  • Add approximately 10 mL of the this compound to be tested into a clean test tube.

  • Add 1 mL of the freshly prepared 10% potassium iodide solution and a few drops of dilute acid to the test tube.[1][2]

  • Stopper the test tube and shake vigorously for about one minute.

  • Allow the two phases to separate.

  • Interpretation: A yellow to brown color in the aqueous (bottom) layer indicates the presence of peroxides.[2][18] If the result is faint or uncertain, add a few drops of starch solution. A blue or purplish-black color confirms the presence of liberated iodine, and thus peroxides.[1]

Protocol 2: Semi-Quantitative Detection using Peroxide Test Strips

This is a rapid and convenient method for estimating the concentration of peroxides.

Materials:

  • Peroxide test strips (e.g., MQuant®, Quantofix®)

  • Sample of this compound

Procedure:

  • Dip the test strip into the this compound sample for approximately 1 second.[1]

  • Remove the strip and allow the solvent to evaporate.

  • Moisten the reaction zone of the strip, either by briefly dipping it in distilled water or by breathing on it several times.[1]

  • Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).

  • Compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in parts per million (ppm).[6]

Protocol 3: Removal of Peroxides using Ferrous Sulfate

This is a common and effective method for removing peroxides from water-insoluble ethers.

Materials:

  • Peroxidized this compound

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Distilled water

  • Separatory funnel

Procedure:

  • Prepare a fresh solution for washing by dissolving 60 g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of distilled water.[12] (Alternatively, a simpler preparation is 5g of ferrous sulfate in 20ml of water for each liter of ether).[1]

  • In a separatory funnel, shake the peroxidized this compound with a portion of the freshly prepared ferrous sulfate solution.

  • Release any pressure built up in the funnel.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Repeat the washing process until the solvent tests negative for peroxides using one of the detection methods described above.[1]

  • After peroxide removal, wash the solvent with water to remove any residual acid and iron salts, then dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Protocol 4: Removal of Peroxides using Activated Alumina

This method is effective for removing hydroperoxides.

Materials:

  • Peroxidized this compound

  • Activated alumina (basic or neutral, Brockmann I)

  • Chromatography column

Procedure:

  • Pack a chromatography column with activated alumina.

  • Pass the peroxidized this compound through the column.[1][19] The peroxides, being more polar, will be adsorbed onto the alumina.[19]

  • Collect the purified solvent.

  • Test the collected solvent for the presence of peroxides to ensure the removal was successful.

  • Important Note: This method will also remove any inhibitors (like BHT) that may have been present.[1][13] The purified solvent should be used immediately, as it will be more susceptible to peroxide formation.[1]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Ether R₂CH-O-R' (this compound) Ether_Radical R₂C•-O-R' Ether->Ether_Radical Initiator Initiator (Light, Heat) Initiator->Ether abstracts H• Oxygen O₂ (Oxygen) Peroxy_Radical R₂C(OO•)-O-R' Ether_Radical->Peroxy_Radical + O₂ Hydroperoxide R₂C(OOH)-O-R' (Hydroperoxide) Peroxy_Radical->Hydroperoxide + R₂CH-O-R' New_Ether_Radical R₂C•-O-R' Another_Ether R₂CH-O-R' Another_Ether->New_Ether_Radical cluster_propagation cluster_propagation New_Ether_Radical->cluster_propagation Chain Reaction

Caption: Mechanism of autoxidation in ethers leading to peroxide formation.

Peroxide_Testing_Workflow Start Container of This compound Visual_Inspect Visually Inspect Container Start->Visual_Inspect Crystals Crystals/Discoloration Present? Visual_Inspect->Crystals EHS Contact EHS for Disposal DO NOT OPEN Crystals->EHS Yes Test Test for Peroxides (Strips or KI method) Crystals->Test No Peroxides_Detected Peroxides > Safe Limit? Test->Peroxides_Detected Remove_Peroxides Chemically Remove Peroxides (e.g., FeSO₄ wash) Peroxides_Detected->Remove_Peroxides Yes Safe_To_Use Safe to Use (Proceed with caution, especially before heating) Peroxides_Detected->Safe_To_Use No Retest Re-test for Peroxides Remove_Peroxides->Retest Retest->Peroxides_Detected Dispose Dispose via EHS Safe_To_Use->Dispose After Use

Caption: Experimental workflow for peroxide detection and removal.

Safe_Handling_Logic cluster_Prevention Prevention cluster_Detection Detection cluster_Response Response Core Safe Handling of This compound Store_Properly Store Cool & Dark Core->Store_Properly Minimize_Air Airtight Containers (Inert Gas Purge) Core->Minimize_Air Date_Containers Date Received & Opened Core->Date_Containers Small_Quantities Purchase Small Quantities Core->Small_Quantities Regular_Testing Regular Testing (e.g., every 6-12 mos) Core->Regular_Testing Test_Before_Use Test Before Heating or Distilling Core->Test_Before_Use Visual_Inspection Visual Inspection (for crystals/haze) Core->Visual_Inspection Positive_Test Positive Test Action_Remove Remove Peroxides (if low concentration) Positive_Test->Action_Remove Action_EHS Contact EHS for Disposal (if high concentration or crystals) Positive_Test->Action_EHS Visual_Signs Visual Signs of Peroxides Visual_Signs->Action_EHS

Caption: Logical relationships for the safe handling of peroxide-formers.

References

Technical Support Center: Troubleshooting Low Yields in 4-Methoxy-2-butanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the synthesis of 4-Methoxy-2-butanol. The following sections provide answers to frequently asked questions, detailed troubleshooting steps, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several pathways. The most common methods involve either the reduction of a ketone precursor or the formation of a carbon-carbon bond using an organometallic reagent. Key routes include:

  • Reduction of 4-Methoxy-2-butanone: This involves the reduction of the ketone functional group to a secondary alcohol using a suitable reducing agent.

  • Grignard Reaction: This route utilizes a Grignard reagent to form the C-C bond. There are two primary variations:

    • Reaction of methoxyacetaldehyde with methylmagnesium bromide.

    • Reaction of acetaldehyde with (2-methoxyethyl)magnesium bromide.

Q2: My Grignard reaction for this compound synthesis has a very low yield. What are the likely causes?

A2: Low yields in Grignard reactions are a common issue and can often be attributed to the quality and handling of the Grignard reagent itself.[1] Since Grignard reagents are highly sensitive to moisture and air, it is crucial to ensure that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Inadequate temperature control can also lead to side reactions, further reducing the yield of the desired product.

Q3: I am observing a significant amount of a tertiary alcohol byproduct in my Grignard reaction. How can this be minimized?

A3: The formation of a tertiary alcohol is a known side reaction when esters are used as starting materials with Grignard reagents, as the initially formed ketone is more reactive than the starting ester.[1][2] While this compound synthesis may not start from an ester, analogous reactivity issues can arise. To minimize this, it is critical to maintain a very low reaction temperature (e.g., -78 °C) and add the Grignard reagent dropwise to avoid localized high concentrations of the nucleophile.[1]

Q4: What are the key challenges when synthesizing this compound via the reduction of 4-Methoxy-2-butanone?

A4: The primary challenges in this route often revolve around achieving selective reduction without side reactions.[3] Over-reduction can be an issue if a reducing agent that is too strong is used, potentially affecting other parts of the molecule.[3] Incomplete reactions can also occur if the reducing agent is too mild or if the reaction is not allowed to proceed to completion.[3] Proper workup is also crucial to remove any byproducts from the reducing agent, such as borate esters from borohydride reductions.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material in Grignard Synthesis

Low conversion in a Grignard reaction often points to issues with the Grignard reagent itself or the reaction conditions.

Potential Cause Troubleshooting Steps
Poor Grignard Reagent Quality Ensure the Grignard reagent was successfully prepared and is of the correct concentration. Reagents are sensitive to moisture and air.[1]
Wet Glassware or Solvents All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere.[1]
Low Reaction Temperature While low temperatures are often necessary to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient Reaction Time Allow the reaction to stir for an adequate amount of time. Monitor by TLC to determine when the starting material has been consumed.
Issue 2: Formation of Side Products

The presence of unexpected products can significantly lower the yield of this compound.

Side Product Potential Cause Troubleshooting Steps
Tertiary Alcohol The ketone product is more reactive than the starting ester (in analogous reactions).[1][2]Maintain a very low reaction temperature (e.g., -78 °C). Add the Grignard reagent slowly and dropwise.[1]
Alkene (from elimination) If the reaction conditions are too harsh (e.g., high temperature, strong base), elimination reactions can compete with the desired substitution or addition.[4]Use a less hindered base if applicable and run the reaction at a lower temperature.[4]
Self-condensation Products Aldehyde or ketone starting materials can undergo self-condensation under basic or acidic conditions.Optimize the reaction temperature and stoichiometry. A 1:1 ratio of reactants is often a good starting point.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Methoxy-2-butanone

This protocol describes a representative procedure for the reduction of 4-Methoxy-2-butanone.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Methoxy-2-butanone (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1M hydrochloric acid until the pH is neutral.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reduction Reduction of 4-Methoxy-2-butanone start Dissolve 4-Methoxy-2-butanone in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via reduction.

troubleshooting_logic cluster_symptoms Identify Primary Symptom cluster_causes_conversion Potential Causes for Low Conversion cluster_causes_side_products Potential Causes for Side Products start Low Yield of this compound low_conversion Low Conversion of Starting Material start->low_conversion side_products Significant Side Products Observed start->side_products bad_reagent Poor Reagent Quality low_conversion->bad_reagent wet_conditions Moisture Contamination low_conversion->wet_conditions suboptimal_temp Suboptimal Temperature low_conversion->suboptimal_temp high_temp High Reaction Temperature side_products->high_temp wrong_stoichiometry Incorrect Stoichiometry side_products->wrong_stoichiometry strong_base Base is Too Strong side_products->strong_base

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Improving the enantiomeric excess of chiral 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the enantiomeric excess (e.e.) of chiral 4-Methoxy-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (e.e.) and why is it critical?

A1: Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It quantifies how much of one enantiomer is present in excess of the other in a mixture.[1] It is calculated as the absolute difference between the mole fractions or percentages of the two enantiomers.[1][2] A 50:50 mixture of two enantiomers is called a racemic mixture and has an e.e. of 0%, while a sample containing only one enantiomer is enantiomerically pure and has an e.e. of 100%.[1][3] This metric is critical in drug development because enantiomers of the same compound can have vastly different pharmacological and toxicological effects.[2] Regulatory agencies often require that only the active, non-toxic enantiomer of a chiral drug be brought to market.[4][5]

Q2: What are the primary methods for improving the enantiomeric excess of this compound?

A2: The main strategies for obtaining enantioenriched this compound include:

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.[5][6] This leaves the unreacted alcohol enriched in the less reactive enantiomer and produces an ester enriched in the more reactive one. The theoretical maximum yield for a kinetic resolution is 50% for a single enantiomer.[7]

  • Dynamic Kinetic Resolution (DKR): This is an advanced form of EKR where the slow-reacting enantiomer is racemized in situ using a chemical catalyst (e.g., a ruthenium complex).[7][8] This continuous racemization allows the enzyme to theoretically convert 100% of the starting material into a single enantiomeric product.[7]

  • Chiral Chromatography: This is a physical separation technique that uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the enantiomers of a racemic mixture.[4][9] It is highly effective for both analytical and preparative-scale purification.[9]

  • Asymmetric Synthesis: This approach involves creating the desired enantiomer from an achiral (prochiral) starting material using a chiral catalyst or auxiliary.[10][11] This method is designed to produce a single enantiomer preferentially from the outset.

Q3: How do I calculate enantiomeric excess from an HPLC or GC chromatogram?

A3: After separating the enantiomers using a chiral column, you will obtain two distinct peaks. The enantiomeric excess is calculated from the integrated areas of these peaks using the following formula[9]:

e.e. (%) = | (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) | x 100

Q4: How does reaction conversion affect the e.e. in a kinetic resolution?

A4: In a kinetic resolution, the enantiomeric excess of both the unreacted starting material (the alcohol) and the product (the ester) are highly dependent on the reaction conversion.[12]

  • The e.e. of the unreacted substrate (alcohol) increases as the reaction progresses. For a highly selective reaction (high E-value), an e.e. of >99% for the substrate is typically achieved at conversions greater than 50%.[13]

  • The e.e. of the product (ester) is highest at the very beginning of the reaction and decreases as the reaction proceeds.[12] Therefore, to obtain high e.e. for the remaining alcohol, the reaction should be allowed to proceed to ~50% conversion. To obtain high e.e. for the ester product, the reaction should be stopped at a lower conversion.

Troubleshooting Guides

This section addresses common issues encountered during the enhancement of enantiomeric excess for this compound.

Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution

Problem: The lipase-catalyzed acylation of racemic this compound results in low e.e. for both the remaining alcohol and the ester product.

// Nodes start [label="Low e.e. Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="1. Verify Enzyme Activity & Selectivity", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="2. Optimize Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Screen Different Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Adjust Acyl Donor", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="5. Control Reaction Time (Conversion)", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Improved Enantiomeric Excess", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2 [label="Enzyme is active\nbut selectivity is low"]; step2 -> step3 [label="Temperature optimized"]; step3 -> step4 [label="Solvent selected"]; step4 -> step5 [label="Acyl donor optimized"]; step5 -> end_node [label="Time-course study performed"]; }

Caption: Troubleshooting workflow for low e.e. in enzymatic resolution.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Enzyme Choice Screen Different Lipases: The selectivity of lipases is highly dependent on the substrate. Test a variety of commercially available lipases (e.g., Novozym 435 from Candida antarctica B, Lipase PS from Pseudomonas cepacia, Candida rugosa lipase).[14][15] Immobilization: Immobilized enzymes can show significantly higher activity and enantioselectivity compared to their free forms.[16]
Incorrect Reaction Temperature Optimize Temperature: While many lipases are robust, their enantioselectivity can be temperature-dependent. Run small-scale reactions at different temperatures (e.g., 25°C, 30°C, 40°C). Note that for some secondary alcohols, temperature has not shown an appreciable influence in the 40-60°C range.[17]
Inappropriate Solvent Solvent Screening: The nature of the organic solvent significantly impacts enzyme activity and selectivity. Screen a range of non-polar solvents like n-hexane, heptane, or methyl tert-butyl ether (MTBE).[17] The solvent choice can dramatically alter the enzyme's conformation.
Poor Acyl Donor Vary the Acyl Donor: The choice of acyl donor is crucial. Vinyl esters (e.g., vinyl acetate, vinyl butyrate) are often superior as they produce a vinyl alcohol tautomer that isomerizes to acetaldehyde, making the reaction irreversible and driving it forward.[17] For transesterification reactions, using an ester as the acyl donor often yields better results than using a carboxylic acid.[17]
Incorrect Conversion Level Monitor Reaction Progress: As explained in FAQ #4, e.e. is a function of conversion. Take aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze the e.e. of both the substrate and product by chiral GC or HPLC. Stop the reaction when the desired e.e. for the target compound (alcohol or ester) is reached, typically around 50% conversion for the alcohol.[12][17]
Enzyme Inhibition/Denaturation Check for Impurities: Ensure starting materials and solvents are pure and anhydrous, as impurities can inhibit or denature the enzyme.[9]
Guide 2: Poor Separation in Chiral HPLC/GC Analysis

Problem: The enantiomers of this compound are co-eluting or show poor resolution (Rs < 1.5) on a chiral column.

// Nodes start [label="Poor or No Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="1. Evaluate Chiral\nStationary Phase (CSP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Optimize Mobile Phase\n(Normal Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Adjust Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Control Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Baseline Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2 [label="CSP may be unsuitable"]; step2 -> step3 [label="Systematically vary modifier %"]; step3 -> step4 [label="Test lower flow rates"]; step4 -> end_node [label="Use column oven"]; }

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Chiral Stationary Phase (CSP) Screen Different CSPs: The choice of CSP is the most critical factor.[18] No single column is universal.[4] For a secondary alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel OD-H, Chiralpak AD-H) are excellent starting points.[19]
Suboptimal Mobile Phase Composition Systematically Vary Modifier: For normal phase HPLC (the most common mode for polysaccharide CSPs), the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[20] • Start with a standard composition (e.g., 90:10 hexane:isopropanol) and systematically vary the ratio (e.g., 95:5, 85:15).[20] • Small changes in modifier percentage can have a large impact on selectivity.[18]
Incorrect Flow Rate or Temperature Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral ones. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase interaction time with the CSP and improve resolution.[18] Control Temperature: Use a column oven to maintain a stable temperature (e.g., 25°C). Temperature fluctuations can cause retention time shifts and affect selectivity.[18]
Peak Tailing or Broadening Check for Secondary Interactions: Peak tailing can be caused by unwanted interactions, especially with basic compounds.[18] While this compound is neutral, ensure the sample is clean. Column Contamination: If the column is old or has been used with diverse samples, contaminants may cause poor peak shape.[18] Flush the column according to the manufacturer's instructions.

Data Presentation: Enzymatic Resolution

The following table summarizes representative data for the kinetic resolution of secondary alcohols using a common lipase, illustrating the effect of reaction parameters.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Enzyme Substrate Acyl Donor Solvent Time (h) Conversion (%) e.e. Substrate (%) e.e. Product (%) E-Value*
Novozym 435 (R,S)-2-Butanol Vinyl Acetate n-Hexane 1.5 ~50 ~90 - >100
Lipase PS (R,S)-1-Phenylethanol Vinyl Acetate Hexane 3 50 >99 >99 >200

| CAL-B | (R,S)-δ-hydroxy ester | Ethyl Formate | Toluene | 48 | 49 | 97 | 99 | 360 |

*The E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity; values >30 are considered excellent.[13] Data is illustrative and compiled from studies on similar secondary alcohols.[8][15][17]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic this compound via transesterification.

  • Preparation: To a 25 mL flask, add racemic this compound (e.g., 1 mmol), an organic solvent (e.g., 5 mL of n-hexane), and the chosen acyl donor (e.g., 1.5 mmol of vinyl acetate).[17]

  • Enzyme Addition: Add the lipase (e.g., 20-50 mg of immobilized Novozym 435). The optimal enzyme loading may need to be determined experimentally.[15][17]

  • Reaction: Stopper the flask and place it in an orbital shaker at a constant temperature (e.g., 30°C).

  • Monitoring: Periodically (e.g., at 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL) of the reaction mixture. Filter off the enzyme using a syringe filter. Dilute the sample with the mobile phase used for analysis.

  • Analysis: Analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up (at optimal conversion): Once the desired conversion (typically ~50%) is reached, filter off the enzyme. The enzyme can often be washed and reused. Evaporate the solvent under reduced pressure. The resulting mixture of the enantioenriched alcohol and ester can be separated by standard column chromatography.

Protocol 2: Chiral HPLC Method for e.e. Determination

This protocol provides a starting point for developing a chiral HPLC method to determine the e.e. of this compound.

  • Sample Preparation: Dissolve the sample containing this compound (either the starting material or a reaction aliquot) in the mobile phase to a concentration of approximately 1 mg/mL.[20] Filter the sample through a 0.45 µm syringe filter before injection.[20]

  • HPLC Conditions:

    • Column: Chiralpak AD-H or a similar polysaccharide-based column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (start with 90:10 v/v and optimize as needed).[20]

    • Flow Rate: 1.0 mL/min (can be reduced to 0.5-0.8 mL/min to improve resolution).[20]

    • Column Temperature: 25°C (maintained by a column oven).[20]

    • Detection: Refractive Index (RI) detector, or a UV detector at a low wavelength (~210 nm) if the response is sufficient.[20]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject a sample of the racemic starting material to identify the retention times of the two enantiomers.

    • Inject the enantioenriched sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula provided in FAQ #3.

References

Column chromatography conditions for purifying 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 4-Methoxy-2-butanol

This guide provides detailed protocols and troubleshooting advice for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

A1: For a polar compound like this compound, which contains both an alcohol and an ether functional group, standard-grade silica gel (SiO₂) is the most common and effective stationary phase for normal-phase column chromatography.[1][2] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice.[1][3]

Q2: How do I select the right mobile phase (eluent) for the separation?

A2: The best mobile phase is typically determined by running preliminary tests using Thin Layer Chromatography (TLC).[1] A common starting point for polar molecules is a solvent mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent, such as ethyl acetate.[2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 to 0.35 for this compound.[3]

Q3: Should I use isocratic or gradient elution?

A3: Gradient elution is often more effective for purifying reaction mixtures with multiple components of varying polarities. You can start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the more polar this compound.[1][2]

Q4: My compound is very polar and doesn't move from the baseline on TLC even with 100% Ethyl Acetate. What should I do?

A4: If your compound is highly polar, you may need a more aggressive solvent system. Consider adding a small percentage (1-10%) of methanol to your ethyl acetate or dichloromethane eluent.[4] Alternatively, for extremely polar compounds, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) could be viable options.[4][5]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying gram-scale quantities of this compound.

1. Preparation and Packing the Column

  • Adsorbent Selection: Use flash-grade silica gel (e.g., 230-400 mesh).[1] The amount should be 20-50 times the weight of your crude sample.[3]

  • Wet Packing Method:

    • Clamp a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[3]

    • In a separate beaker, prepare a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Stir to remove air bubbles.[3]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) to the top to protect the silica bed from disturbance during sample and solvent addition.[3][6]

    • Drain the excess solvent until the level is just above the sand layer. Never let the column run dry. [3]

2. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[7][8]

    • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection

  • Carefully add your initial eluting solvent to the column.

  • Begin collecting fractions in test tubes or vials.

  • Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.[6]

  • Gradually increase the polarity of the mobile phase according to your pre-determined gradient. A sample gradient is shown in the table below.

  • Monitor the separation by collecting small spots from each fraction onto TLC plates.[1]

4. Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Recommended Purification Parameters
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent suitable for separating polar compounds like alcohols and ethers.[1]
Mobile Phase A Hexane or Petroleum EtherNon-polar solvent.
Mobile Phase B Ethyl AcetatePolar solvent.
Sample Loading Dry LoadingPrevents poor separation that can result from dissolving the sample in a solvent stronger than the initial eluent.[6]
Detection Method TLC with p-Anisaldehyde or KMnO₄ stainThe compound is likely UV-inactive; these stains visualize alcohols and other functional groups.
Example Elution Gradient
StepMobile Phase Composition (Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
195:5~2-3Elute very non-polar impurities.
290:10~3-5Elute remaining non-polar impurities.
380:20~5-10Elute this compound.
470:30~3-5Elute more polar impurities.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound will not elute from the column. 1. The mobile phase is not polar enough.[1]2. The compound may be decomposing or irreversibly binding to the acidic silica gel.[4]1. Gradually increase the polarity of the eluent. Add a stronger solvent like methanol (1-5%) to your mobile phase.[4]2. Test compound stability on a TLC plate by letting a spot sit for an hour before eluting.[4] If it degrades, consider using a less acidic stationary phase like neutral alumina.
Poor separation; all components elute together. 1. The initial mobile phase is too polar.[1]2. The sample was overloaded on the column.[7]3. The column was packed improperly, leading to channeling.1. Start with a much less polar solvent system.2. Use a larger column or a smaller amount of sample. A general rule is a 20:1 to 50:1 ratio of silica to crude product.[3]3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.
Streaking or "tailing" of the compound band. 1. The compound is interacting too strongly with the stationary phase.2. The sample was loaded in a solvent that was too polar.[6]3. The sample is not fully soluble in the mobile phase.1. Add a small amount of a highly polar modifier to the eluent, such as methanol (0.5-1%).2. Use the dry loading technique to apply the sample.[6]3. Ensure your chosen eluent system can dissolve the compound.
The column packing cracks or has air bubbles. 1. The heat of adsorption from the solvent on dry silica caused thermal expansion.[7]2. The solvent level dropped below the top of the stationary phase.1. Always use the wet slurry method for packing to dissipate heat before the run.[8]2. Be vigilant about keeping the column head full of solvent at all times.[3]

Visualization

Troubleshooting Workflow for Column Chromatography

Troubleshooting_Workflow Troubleshooting Workflow: Poor Separation Start Problem: Poor Separation or No Elution Check_TLC Did you run preliminary TLC tests? Start->Check_TLC Check_Polarity Is the eluent polarity appropriate? (Target Rf ~ 0.3) Check_TLC->Check_Polarity Yes Run_TLC Solution: Run TLC with various solvent systems (Hexane/EtOAc, DCM/MeOH) Check_TLC->Run_TLC No Check_Loading How was the sample loaded? Check_Polarity->Check_Loading Yes Adjust_Polarity Solution: Adjust eluent polarity. - Too high Rf -> Decrease polarity - Too low Rf -> Increase polarity Check_Polarity->Adjust_Polarity No Check_Column_Packing Was the column packed correctly? Check_Loading->Check_Column_Packing Dry load or wet load with weak solvent Dry_Load Solution: Use dry loading method to ensure a narrow starting band. Check_Loading->Dry_Load Wet load with strong solvent Check_Stability Is the compound stable on silica? Check_Column_Packing->Check_Stability Yes Repack_Column Solution: Repack column using wet slurry method to avoid channels/cracks. Check_Column_Packing->Repack_Column No (Cracks/Bubbles) Change_Stationary_Phase Solution: Perform a 2D TLC test. If unstable, use neutral alumina or reversed-phase silica. Check_Stability->Change_Stationary_Phase No (Streaking on TLC)

Caption: A flowchart for diagnosing and resolving common column chromatography separation issues.

References

Technical Support Center: Managing Viscosity of Reaction Mixtures Containing 4-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to managing the viscosity of reaction mixtures containing 4-Methoxy-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of a reaction mixture containing this compound?

The viscosity of your reaction mixture can be influenced by several key factors:

  • Temperature: Generally, an increase in temperature will decrease the viscosity of the mixture. Conversely, lower temperatures will lead to an increase in viscosity. This is a critical parameter to control during your experiment.[1]

  • Concentration of Reactants and Products: As the concentration of dissolved solids (reactants, intermediates, products) increases, the viscosity of the solution will typically increase.

  • Polymerization or Aggregation: If your reaction involves the formation of polymers or if reactants/products begin to aggregate, a significant increase in viscosity can be expected.[2]

  • Solvent Composition: The choice of co-solvents and their relative ratios with this compound will directly impact the overall viscosity of the mixture.

  • pH: While often a secondary effect, changes in pH can alter the intermolecular interactions of components in the mixture, potentially leading to changes in viscosity.

Q2: My reaction mixture has become too viscous to stir effectively. What are my immediate options?

If your reaction mixture becomes too thick to manage, consider the following immediate actions:

  • Increase Temperature: Gently warming the reaction vessel can often significantly reduce viscosity. Ensure the temperature increase is compatible with the stability of your reactants and products.

  • Add a Co-solvent: Introducing a low-viscosity co-solvent can effectively dilute the mixture and reduce its overall viscosity. The choice of co-solvent should be carefully considered to ensure it does not negatively impact your reaction.

  • Mechanical Agitation: If possible and safe, switching to a more powerful overhead stirrer from a magnetic stir bar may help to agitate the viscous mixture more effectively.

Q3: What are some suitable co-solvents to use with this compound to manage viscosity?

The selection of a co-solvent is critical and depends on the specific chemistry of your reaction. However, some general low-viscosity solvents that are often miscible with ether-alcohols like this compound include:

  • Ethanol: A low-viscosity alcohol that is miscible with this compound.

  • Toluene: A common non-polar solvent that can be effective in reducing the viscosity of some mixtures.

  • Acetone: A low-boiling, polar aprotic solvent that can significantly reduce viscosity.

  • Water: Depending on the reaction, purified water can be a simple and effective diluent.[1]

It is crucial to perform a small-scale test to ensure the chosen co-solvent is compatible with your reaction and does not cause precipitation or unwanted side reactions.

Troubleshooting Guides

Issue 1: Unexpectedly High Viscosity
Potential Cause Troubleshooting Steps
Incorrect Reagent Concentration - Verify the initial concentrations of all reactants and reagents. - Double-check calculations for reagent addition.
Reaction Temperature is Too Low - Gradually increase the reaction temperature while monitoring the viscosity. - Ensure the temperature controller is calibrated and functioning correctly.
Precipitation of a Reactant or Product - Visually inspect the mixture for any solid formation. - Consider adding a co-solvent that can help to solubilize all components.
Unintended Polymerization or Side Reaction - Analyze a sample of the mixture (if possible) to identify any unexpected products. - Review the reaction mechanism for potential side reactions that could lead to high molecular weight species.
Inaccurate Measurement of this compound - Confirm the volume or mass of this compound added to the reaction.
Issue 2: Inconsistent Viscosity Between Batches
Potential Cause Troubleshooting Steps
Variation in Raw Material Quality - Ensure the purity and specifications of this compound and other reagents are consistent across batches. - Source materials from a reliable supplier.[2]
Inconsistent Temperature Control - Implement a precise and consistent temperature control protocol for all batches. - Log the temperature profile of each reaction.
Differences in Mixing Speed or Method - Standardize the stirring speed and the type of agitator used. - For shear-sensitive materials, avoid overly aggressive mixing which can alter the material's structure.[3]
Variations in the Rate of Reagent Addition - Control the rate of addition of all reagents, as this can affect local concentrations and reaction rates.

Data Presentation

Estimated Viscosity of this compound at Different Temperatures

Temperature (°C)Estimated Dynamic Viscosity (mPa·s)
20~3.5 - 4.5
40~2.0 - 2.8
60~1.2 - 1.8
80~0.8 - 1.2

Viscosity of Binary Mixtures Containing Structurally Similar Compounds

The following table provides an indication of how the viscosity of a butanol isomer changes with the addition of another solvent at 298.15 K (25°C). This can serve as a guide for how this compound's viscosity might behave in a mixture.

System (Component 1 + Component 2)Mole Fraction of Component 1Dynamic Viscosity (mPa·s)
2-Butanol + 2-(2-Methoxyethoxy)ethanol0.2~2.5
0.5~2.8
0.8~3.2
2-Butanol + Water0.1~2.9
0.3~4.5
0.6~3.8

Experimental Protocols

Protocol 1: Measurement of Reaction Mixture Viscosity using a Rotational Viscometer
  • Instrument Preparation:

    • Ensure the rotational viscometer is level and calibrated according to the manufacturer's instructions.

    • Select an appropriate spindle and guard leg for the expected viscosity range.

    • Clean the spindle and any other parts that will come into contact with the sample with a suitable solvent and dry thoroughly.

  • Sample Preparation:

    • Carefully take a representative sample from the reaction mixture. Ensure the temperature of the sample is stable and recorded.

    • Place the sample in a suitable container (e.g., a beaker of the recommended size for the viscometer).

  • Measurement:

    • Immerse the spindle into the sample up to the immersion mark.

    • Allow the sample and spindle to thermally equilibrate for a few minutes.

    • Start the viscometer at a set rotational speed.

    • Allow the reading to stabilize before recording the viscosity value and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.

    • Repeat the measurement at different rotational speeds to check for Newtonian or non-Newtonian behavior.

  • Cleaning:

    • Thoroughly clean the spindle and sample container immediately after use to prevent drying of the reaction mixture on the equipment.

Protocol 2: Preparation of a Co-solvent Mixture to Reduce Viscosity
  • Co-solvent Selection:

    • Choose a co-solvent that is miscible with the reaction mixture and chemically inert under the reaction conditions.

    • Perform a small-scale compatibility test by adding a small amount of the chosen co-solvent to a sample of the reaction mixture to check for precipitation or adverse reactions.

  • Preparation of the Dilution:

    • In a separate, clean vessel, measure a specific volume of the high-viscosity reaction mixture.

    • Gradually add a known volume of the selected co-solvent while stirring.

    • Continue adding the co-solvent until the desired viscosity is achieved. Keep a precise record of the volumes of the reaction mixture and the co-solvent used.

  • Viscosity Verification:

    • Measure the viscosity of the diluted mixture using the protocol described above (Protocol 1) to confirm it is within the desired range.

  • Scaling Up:

    • Based on the determined ratio of reaction mixture to co-solvent, calculate the required amount of co-solvent to add to the main reaction batch.

    • Add the co-solvent to the main reactor slowly and with adequate mixing.

Mandatory Visualizations

Viscosity_Management_Workflow cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting cluster_analysis Analysis cluster_outcome Outcome A High Viscosity Detected B Increase Temperature A->B C Add Co-solvent A->C D Increase Agitation A->D E Viscosity in Range? B->E F Reaction Compatible? C->F D->E E->A No G Continue Reaction E->G Yes F->E Yes H Re-evaluate Approach F->H No

Caption: A logical workflow for troubleshooting high viscosity in a reaction mixture.

Experimental_Workflow_Viscosity_Measurement start Start prep Prepare Sample & Viscometer start->prep measure Measure Viscosity prep->measure analyze Analyze Data measure->analyze end End analyze->end

References

Impact of water content on 4-Methoxy-2-butanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2-butanol. The information focuses on the impact of water content on common reactions involving this compound.

Troubleshooting Guides

Undesired outcomes in reactions involving this compound can often be traced back to improper control of water content. Below are troubleshooting guides for common issues encountered during esterification, dehydration, and reactions where this compound is used as a solvent.

Issue 1: Low Yield in Esterification Reactions

Problem: You are reacting this compound with a carboxylic acid to form an ester, but the reaction yield is significantly lower than expected.

Possible Cause Suggested Solution
Water as a Byproduct: Esterification is a reversible reaction that produces water. The presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.1. Use a Dehydrating Agent: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it forms. 2. Azeotropic Distillation: If the reaction solvent forms an azeotrope with water, use a Dean-Stark apparatus to continuously remove water from the reaction. 3. Use a Water Scavenger: Employ a reagent that reacts with water, such as an orthoester.
Hydrolysis of the Ester: If there is excess water present, the newly formed ester can be hydrolyzed back to the carboxylic acid and this compound, especially under acidic or basic conditions.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents before starting the reaction. Use anhydrous solvents. 2. Control Reaction Time: Avoid unnecessarily long reaction times to minimize the chance of product degradation.
Catalyst Deactivation: Some catalysts used in esterification can be deactivated by water.1. Check Catalyst Compatibility: Ensure the chosen catalyst is tolerant to trace amounts of water or use a catalyst known to be robust in the presence of moisture. 2. Use Anhydrous Catalyst: If applicable, use the anhydrous form of the catalyst.
Issue 2: Undesired Side Products in Dehydration Reactions

Problem: When attempting to dehydrate this compound to form an alkene or an ether, you observe the formation of unexpected byproducts.

Possible Cause Suggested Solution
Incomplete Dehydration: Insufficiently strong acidic conditions or low temperatures can lead to incomplete dehydration.1. Optimize Catalyst and Temperature: Use a stronger acid catalyst or increase the reaction temperature as per established protocols for similar alcohols.[1] 2. Efficient Water Removal: Ensure the efficient removal of water to drive the reaction towards the dehydrated product.
Ether Cleavage: In the presence of a strong acid and water, the methoxy group of this compound can undergo cleavage, leading to the formation of methanol and butane-1,3-diol.1. Use a Non-Aqueous Acid Source: If possible, use a Lewis acid or a solid acid catalyst that does not introduce water. 2. Control Water Content: Maintain strictly anhydrous conditions throughout the reaction.
Carbocation Rearrangements: The carbocation intermediate formed during dehydration can rearrange to a more stable form, leading to a mixture of alkene isomers.While not directly related to water, this is a common issue. Characterize all products to identify the different isomers formed.

Frequently Asked Questions (FAQs)

Q1: How does the presence of water affect reactions where this compound is used as a solvent?

A1: When this compound is used as a solvent, the presence of water can have several detrimental effects:

  • Side Reactions: Water can participate in the reaction as a nucleophile, leading to the formation of undesired hydroxylated byproducts.

  • Reagent Incompatibility: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and other water-sensitive reagents will be quenched by water, reducing their effectiveness and the overall reaction yield.

  • Changes in Solubility: The polarity of the solvent system will change with varying water content, which can affect the solubility of reactants and catalysts, thereby altering the reaction rate.

  • Catalyst Inhibition: Water can poison or deactivate certain catalysts, particularly Lewis acids and some transition metal catalysts.

Q2: Can water lead to the degradation of this compound itself?

A2: Under strongly acidic conditions, the ether linkage in this compound can be susceptible to cleavage. The presence of water as a nucleophile can facilitate this process, leading to the formation of methanol and butane-1,3-diol. This is an important consideration in reactions that require a strong acid catalyst.

Q3: What are the best practices for drying this compound and reaction solvents?

A3: To ensure anhydrous conditions, follow these best practices:

  • Drying this compound: If you suspect water contamination, this compound can be dried over anhydrous magnesium sulfate or calcium sulfate, followed by distillation.

  • Drying Solvents: Non-protic solvents are typically dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

  • Using Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for removing trace amounts of water from solvents and reaction mixtures. Ensure the sieves are properly activated by heating under vacuum before use.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Quantitative Data Summary

Water Content (% v/v)Reaction Time (hours)Ester Yield (%)
< 0.01 (Anhydrous)695
0.1682
0.5665
1.0648
5.0620

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Esterification of this compound

This protocol outlines a general method for the esterification of this compound under anhydrous conditions using a common acid catalyst.

Materials:

  • This compound (dried)

  • Carboxylic acid

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Molecular sieves (4Å, activated)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add the carboxylic acid, anhydrous solvent, and activated molecular sieves.

  • Addition of Alcohol: Add the dried this compound to the flask via syringe.

  • Catalyst Addition: Carefully add a catalytic amount of the acid catalyst (e.g., 1-2 mol%) to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the molecular sieves.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Visualizations

Esterification_Equilibrium Reactants This compound + Carboxylic Acid Products Ester + Water Reactants->Products Esterification (Acid Catalyst) Products->Reactants Hydrolysis (Water Presence)

Caption: Equilibrium in Esterification Reactions.

Troubleshooting_Workflow Start Low Reaction Yield Check_Water Is water a potential issue? Start->Check_Water Anhydrous_Precautions Were anhydrous precautions taken? Check_Water->Anhydrous_Precautions Yes_Anhydrous Yes Anhydrous_Precautions->Yes_Anhydrous Yes No_Anhydrous No Anhydrous_Precautions->No_Anhydrous No Water_Byproduct Is water a byproduct? Yes_Anhydrous->Water_Byproduct Implement_Drying Implement rigorous drying of reagents and glassware. No_Anhydrous->Implement_Drying Implement_Drying->Water_Byproduct Yes_Byproduct Yes Water_Byproduct->Yes_Byproduct Yes No_Byproduct No Water_Byproduct->No_Byproduct No Add_Dehydrating_Agent Add dehydrating agent or use Dean-Stark trap. Yes_Byproduct->Add_Dehydrating_Agent Other_Issues Investigate other factors (catalyst, temperature, etc.) No_Byproduct->Other_Issues Add_Dehydrating_Agent->Other_Issues

Caption: Troubleshooting Workflow for Low Yields.

Water_Impact_Logic Water Presence of Water Equilibrium Shifts Reaction Equilibrium Water->Equilibrium Hydrolysis Promotes Hydrolysis Water->Hydrolysis Catalyst Deactivates Catalyst Water->Catalyst Side_Reactions Acts as Nucleophile (Side Reactions) Water->Side_Reactions Low_Yield Reduced Product Yield Equilibrium->Low_Yield Hydrolysis->Low_Yield Catalyst->Low_Yield Side_Reactions->Low_Yield

Caption: Logical Impact of Water on Reactions.

References

Technical Support Center: Byproduct Identification in the Alkylation of 2-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of 2-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating byproduct formation during electrophilic aromatic substitution reactions using 2-butanol as an alkylating agent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary product when using 2-butanol for Friedel-Crafts alkylation of an aromatic compound like benzene?

A1: The primary product is the corresponding sec-butylated aromatic compound. For example, the alkylation of benzene with 2-butanol yields sec-butylbenzene. This occurs via the formation of a sec-butyl carbocation, which then acts as the electrophile in the electrophilic aromatic substitution reaction.

Q2: What are the most common byproducts observed in the alkylation of aromatic compounds with 2-butanol?

A2: The most common byproducts include:

  • Polyalkylated Products: The initial sec-butylated product is often more reactive than the starting aromatic compound, leading to the addition of multiple sec-butyl groups (e.g., di-sec-butylbenzenes, tri-sec-butylbenzenes).[1]

  • Isomeric Products: Rearrangement of the sec-butyl group to an isobutyl group can occur under acidic conditions, leading to the formation of isobutyl-substituted arenes. The interconversion of sec-butylbenzene and isobutylbenzene has been reported.

  • Dehydration Products: Acid-catalyzed dehydration of 2-butanol can produce a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene). These alkenes can subsequently act as alkylating agents, which also primarily form the sec-butylated product upon protonation.

Q3: Can the sec-butyl carbocation rearrange to a tert-butyl carbocation?

A3: While carbocation rearrangements to more stable forms are a hallmark of Friedel-Crafts alkylation, the rearrangement of a secondary carbocation (like sec-butyl) to a tertiary carbocation (tert-butyl) is less common as it would require a more complex rearrangement than a simple hydride or methyl shift. However, the formation of isobutylbenzene from sec-butylbenzene suggests that isomerization is possible under certain conditions.

Q4: How does the choice of catalyst affect byproduct formation?

A4: The catalyst plays a crucial role. Strong Lewis acids like aluminum chloride (AlCl₃) are very effective but can also promote polyalkylation and isomerization. Using milder catalysts or solid acid catalysts like zeolites can sometimes offer better selectivity towards the mono-alkylated product. The catalyst's acidity and pore structure can influence the product distribution.

Q5: What analytical techniques are best suited for identifying and quantifying the products and byproducts of this reaction?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique. It allows for the separation of the different isomers and byproducts, and the mass spectrometer provides structural information for their identification. Quantitative analysis can be performed by integrating the peak areas in the gas chromatogram, often using an internal standard.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of the Desired sec-Butylated Product 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Deactivated Aromatic Substrate: The aromatic ring may have strongly deactivating substituents (e.g., -NO₂). 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware and reagents are dry. 2. Friedel-Crafts alkylation is generally not suitable for strongly deactivated rings. Consider using a more electron-rich aromatic substrate if possible. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
High Percentage of Polyalkylated Byproducts The mono-sec-butylated product is more electron-rich and thus more reactive than the starting aromatic compound, favoring further alkylation.1. Use a large excess of the aromatic substrate relative to 2-butanol. This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product. 2. Perform the reaction at a lower temperature to reduce the rate of the second alkylation. 3. Choose a less reactive catalyst or a shape-selective catalyst like certain zeolites.
Presence of Significant Amounts of Butenes in the Product Mixture The acid catalyst is promoting the dehydration of 2-butanol, a competing side reaction.1. Lower the reaction temperature. Dehydration is often favored at higher temperatures. 2. Use a less acidic catalyst if possible. 3. Consider using a different alkylating agent, such as 2-chlorobutane, which does not produce water as a byproduct.
Detection of Isobutyl-Substituted Isomers Isomerization of the sec-butyl group to the isobutyl group is occurring under the acidic reaction conditions.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Employ a catalyst that is less prone to promoting isomerization. 3. Isomerization can sometimes be reversible; optimizing reaction time may allow for isolation of the desired product before significant isomerization occurs.
Charring or Darkening of the Reaction Mixture The reaction is too vigorous, leading to decomposition and polymerization side reactions.1. Control the rate of addition of the catalyst or 2-butanol. 2. Perform the reaction at a lower temperature, using an ice bath for cooling. 3. Ensure efficient stirring to dissipate heat.

Data Presentation

The following table provides an illustrative summary of the expected product distribution in the alkylation of benzene with 2-butanol under typical Friedel-Crafts conditions. Actual yields will vary depending on the specific experimental parameters.

Product/Byproduct Chemical Structure Typical Yield (%) Key Identification Notes (GC-MS)
sec-ButylbenzeneBenzene ring with a -CH(CH₃)CH₂CH₃ group40 - 60Molecular Ion (M⁺): m/z 134. Base Peak: m/z 105 (loss of ethyl group).
Di-sec-butylbenzenesBenzene ring with two sec-butyl groups15 - 30Molecular Ion (M⁺): m/z 190. A mixture of ortho, meta, and para isomers.
IsobutylbenzeneBenzene ring with a -CH₂CH(CH₃)₂ group5 - 15Molecular Ion (M⁺): m/z 134. Different retention time from sec-butylbenzene.
Butenes (1-butene, 2-butenes)C₄H₈5 - 10Volatile compounds, may be lost during workup but can be detected in headspace analysis.
Polyalkylated Products (>2 butyl groups)Benzene ring with >2 butyl groups< 5Higher molecular weight peaks in the mass spectrum.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 2-Butanol using AlCl₃

This protocol describes a general procedure for the alkylation of benzene with 2-butanol.

Materials:

  • Anhydrous Benzene

  • 2-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (solvent, optional)

  • Ice Bath

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Add anhydrous benzene (large excess, e.g., 5 equivalents) to the flask and cool it in an ice bath.

  • Slowly add anhydrous aluminum chloride (0.3 equivalents) to the stirred benzene.

  • In a dropping funnel, place 2-butanol (1 equivalent) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to separate the desired sec-butylbenzene from unreacted benzene and higher-boiling polyalkylated byproducts.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for separating aromatic hydrocarbons (e.g., HP-5MS, DB-5, or similar).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or the purified fraction in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject 1 µL of the diluted sample into the GC-MS system.

  • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_alkylation Alkylation Reactions Aromatic Hydrocarbon (e.g., Benzene) Aromatic Hydrocarbon (e.g., Benzene) sec-Butylated Product (Desired) sec-Butylated Product (Desired) Aromatic Hydrocarbon (e.g., Benzene)->sec-Butylated Product (Desired) sec-Butyl Carbocation sec-Butyl Carbocation sec-Butyl Carbocation->sec-Butylated Product (Desired) + Aromatic Butenes (1-butene, 2-butenes) Butenes (1-butene, 2-butenes) Butenes (1-butene, 2-butenes)->sec-Butyl Carbocation +H+ Polyalkylated Products Polyalkylated Products sec-Butylated Product (Desired)->Polyalkylated Products + sec-Butyl Carbocation Isobutylated Product Isobutylated Product sec-Butylated Product (Desired)->Isobutylated Product Isomerization 2-Butanol 2-Butanol 2-Butanol->Butenes (1-butene, 2-butenes) Dehydration (-H2O)

Caption: Reaction pathways in the alkylation of an aromatic hydrocarbon with 2-butanol.

Troubleshooting_Workflow Start Experiment Performed Analysis Analyze Product Mixture (GC-MS) Start->Analysis Desired_Yield Is Yield of sec-Butylated Product Acceptable? Analysis->Desired_Yield High_Polyalkylation High Polyalkylation? Desired_Yield->High_Polyalkylation No Success Successful Synthesis Desired_Yield->Success Yes High_Butenes High Butene Content? High_Polyalkylation->High_Butenes No Action_Poly Increase Aromatic:Reagent Ratio Lower Temperature High_Polyalkylation->Action_Poly Yes Isomers_Detected Isobutyl Isomers Detected? High_Butenes->Isomers_Detected No Action_Butenes Lower Temperature Use Milder Catalyst High_Butenes->Action_Butenes Yes Action_Isomers Use Milder Conditions Reduce Reaction Time Isomers_Detected->Action_Isomers Yes Optimize Optimize Purification Isomers_Detected->Optimize No Action_Poly->Start Re-run Experiment Action_Butenes->Start Re-run Experiment Action_Isomers->Start Re-run Experiment Optimize->Success

Caption: Troubleshooting workflow for byproduct identification in 2-butanol alkylation.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxy-2-butanol and 3-Methoxy-1-butanol as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and research chemistry, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and process safety. Among the diverse classes of solvents, ether alcohols are valued for their unique combination of ether and alcohol functionalities, which impart desirable properties such as good solvency for a range of substances and miscibility with both polar and non-polar media. This guide provides a detailed comparison of two isomeric ether alcohols: 4-Methoxy-2-butanol and 3-Methoxy-1-butanol, offering a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a solvent is the first step in determining its suitability for a specific application. The following table summarizes the key properties of this compound and 3-Methoxy-1-butanol.

PropertyThis compound3-Methoxy-1-butanol
CAS Number 41223-27-2[1]2517-43-3[2]
Molecular Formula C5H12O2[1][3]C5H12O2[4]
Molecular Weight 104.15 g/mol [3][5]104.15 g/mol [4]
Appearance Colorless liquid[3]Colorless liquid[2][6]
Boiling Point Approximately 140 °C[3], 162.932°C at 760 mmHg[1]157-161 °C[6][7]
Melting Point -50 °C[3]-85 °C[4][6]
Flash Point 51.326°C[1]67 °C (closed cup)[8], 47°C[9]
Density Approximately 0.87 g/cm³[3], 0.903 g/mL[1]0.928 g/mL at 25 °C[7][10]
Refractive Index 1.408[1]1.415 - 1.416 at 20°C[6][9]
Water Solubility SolubleMiscible[2][6]

Synthesis and Manufacturing

Both this compound and 3-Methoxy-1-butanol are produced through synthetic chemical processes.

This compound can be synthesized via several routes, including the alkylation of 2-butanol with methanol in the presence of an acid catalyst or the hydrolysis of a methoxy butyl ester.[3] Another synthetic pathway involves the reaction of crotyl methyl ether.[11]

3-Methoxy-1-butanol is prepared by reacting crotonaldehyde with methanol in an alkaline solution. The resulting mixture is then neutralized and hydrogenated in the presence of catalysts.[12]

Applications in Research and Industry

While both solvents share the common characteristics of ether alcohols, their specific applications can vary based on their unique properties.

3-Methoxy-1-butanol is a versatile solvent with a wide range of applications. It is utilized in:

  • Coatings and Paints: As a slow-evaporating solvent, it improves the flow and brushability of lacquers and paints.[2][13][14]

  • Cleaning Agents: Its good solvency and mild odor make it suitable for industrial and domestic cleaning formulations.[15]

  • Inks and Adhesives: It is used as a solvent or co-solvent in printing inks and adhesives.[2][13][14]

  • Chemical Intermediate: It serves as an intermediate in the synthesis of plasticizers and herbicides.[2][16]

  • Pharmaceuticals: It can be used as a solvent in pharmaceutical preparations.[2][16]

This compound also finds use as a solvent in organic chemistry and as an intermediate in the synthesis of other chemicals, including pharmaceuticals and fragrances.[3]

The following diagram illustrates a general experimental workflow for evaluating the performance of a solvent in a coating formulation, a common application for these types of ether alcohols.

G Experimental Workflow: Solvent Evaluation in a Coating Formulation cluster_0 Formulation cluster_1 Application cluster_2 Drying and Curing cluster_3 Performance Testing cluster_4 Data Analysis A Resin, Pigment, and Additive Selection B Solvent Addition and Mixing (e.g., this compound or 3-Methoxy-1-butanol) A->B C Coating Application (e.g., drawdown on a substrate) B->C D Drying at Ambient or Elevated Temperature C->D E Viscosity Measurement D->E F Drying Time Assessment D->F G Film Hardness and Adhesion Tests D->G H Comparative Analysis of Solvent Performance E->H F->H G->H

Workflow for Solvent Evaluation in Coatings

Experimental Protocols

A standardized approach is crucial for the accurate comparison of solvent performance. Below is a general protocol for a key experiment in solvent evaluation for coatings.

Experimental Protocol: Determination of Drying Time of a Coating

Objective: To determine the effect of the solvent (this compound vs. 3-Methoxy-1-butanol) on the drying time of a coating formulation.

Materials:

  • Resin (e.g., alkyd, acrylic)

  • Pigment (e.g., titanium dioxide)

  • Additives (e.g., driers, dispersants)

  • Solvent A: this compound

  • Solvent B: 3-Methoxy-1-butanol

  • Glass panels or other suitable substrates

  • Film applicator (drawdown bar)

  • Drying time recorder or manual testing equipment (e.g., cotton balls)

  • Stopwatch

Procedure:

  • Formulation Preparation: Prepare two identical coating formulations, one with this compound and the other with 3-Methoxy-1-butanol as the primary solvent. Ensure all other components are added in the same proportions.

  • Viscosity Adjustment: Adjust the viscosity of each formulation to be identical by adding small amounts of the respective solvent.

  • Film Application: Apply a uniform film of each coating onto separate, clean substrates using a film applicator of a specified thickness.

  • Drying Time Measurement:

    • Set-to-Touch Time: Gently touch the film with a clean finger. The set-to-touch time is reached when no coating material adheres to the finger.

    • Tack-Free Time: Place a small piece of cotton on the film and apply a standardized weight for a specific duration. The tack-free time is when the cotton can be removed without any fibers adhering to the surface.

    • Dry-Hard Time: Press a thumb firmly onto the film. The dry-hard time is reached when no impression is left on the film.

    • Dry-Through Time: For more quantitative analysis, a mechanical drying time recorder can be used, which tracks the transition of the film from a fluid to a solid state.

  • Data Recording and Comparison: Record the drying times for each formulation. Compare the results to evaluate the influence of each solvent on the drying characteristics of the coating.

Safety and Handling

Both solvents are combustible liquids and should be handled with appropriate safety precautions.

3-Methoxy-1-butanol may cause eye and skin irritation.[8] It is advised to use this chemical in a well-ventilated area and to wear protective gloves, clothing, and eye protection.[8]

This compound is also a flammable liquid and can cause skin and eye irritation.[5] It may also cause respiratory irritation.[5] Standard safety measures, including the use of personal protective equipment and adequate ventilation, are recommended.

Conclusion

Both this compound and 3-Methoxy-1-butanol are valuable ether alcohol solvents with a range of potential applications in research and industry. 3-Methoxy-1-butanol is well-documented as a versatile solvent in coatings, cleaning agents, and as a chemical intermediate. Information on this compound is less extensive, but it is recognized as a solvent and synthetic intermediate. The choice between these two isomers will depend on the specific requirements of the application, including desired solvency, evaporation rate, and safety considerations. The provided data and experimental workflow offer a foundational guide for researchers and drug development professionals to make an informed decision when selecting an appropriate ether alcohol solvent for their work.

References

A Comparative Guide to Glycol Ethers: Efficacy of 4-Methoxy-2-butanol Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical parameter in chemical synthesis and pharmaceutical formulation, directly impacting reaction kinetics, product purity, and the bioavailability of active pharmaceutical ingredients (APIs). Glycol ethers, a class of organic solvents possessing both ether and alcohol functionalities, are widely utilized for their versatile solvency. This guide provides a comparative analysis of 4-Methoxy-2-butanol against other common glycol ethers, focusing on their efficacy in organic synthesis and as solvents for pharmaceutical agents. The information is supported by physicochemical data, a review of toxicological profiles, and standardized experimental protocols to aid in informed solvent selection.

Physicochemical Properties: A Comparative Overview

The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes key physicochemical data for this compound and a selection of other commonly used glycol ethers, including representatives from the less toxic propylene glycol (P-series) and the more toxic ethylene glycol (E-series) families.

PropertyThis compoundPropylene Glycol Methyl Ether (PGME)Di(propylene glycol) methyl ether (DPGME)2-Methoxyethanol2-Ethoxyethanol
CAS Number 41223-27-2[1][2][]107-98-2[4]34590-94-8[5]109-86-4[6][7]110-80-5
Molecular Formula C5H12O2[1][2][]C4H10O2[4][8]C7H16O3[5]C3H8O2[6][9]C4H10O2
Molecular Weight ( g/mol ) 104.15[1][2][]90.12[4]148.2076.09[9]90.12[10]
Boiling Point (°C) 162.9[]120[4]190-198[11]124.6[6]135
Density (g/cm³ at 20-25°C) 0.903[]0.92[4]~0.95[11]0.965[6]0.931[10]
Water Solubility MiscibleMiscible[4]MiscibleReadily Soluble[6]Miscible[10]
Flash Point (°C) 51.3[1]38[4]~7446.140

Efficacy in Organic Synthesis: Nucleophilic Substitution Reactions

Note: A comprehensive, direct comparison of reaction rates in the selected glycol ethers under identical conditions is not available in the reviewed literature. The following data is presented to give an indication of their utility as solvents in synthesis.

Glycol EtherModel ReactionReported Performance Metric
This compound -Data not available in reviewed literature
Propylene Glycol Methyl Ether (PGME) Esterification of acetic acidUsed as a reactant and solvent, kinetic parameters determined for process simulation.[12][13][14][15]
Di(propylene glycol) methyl ether (DPGME) -Data not available in reviewed literature
2-Methoxyethanol Synthesis of Vaska's complexCommonly used as a solvent and reactant.[16]
2-Ethoxyethanol -Data not available in reviewed literature

Performance in Pharmaceutical Formulations: API Solubility

The ability of a solvent to dissolve an active pharmaceutical ingredient (API) is fundamental to the formulation of liquid dosage forms. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a practical model for assessing solvent efficacy.

Glycol EtherSolubility of Ibuprofen (mg/g or as specified)
This compound Data not available in reviewed literature
Propylene Glycol 300 mg/g[17]
Di(propylene glycol) methyl ether (DPGME) Data not available in reviewed literature
2-Methoxyethanol Data not available in reviewed literature
2-Ethoxyethanol Data not available in reviewed literature

Propylene glycol monocaprylate also showed high solubility for ibuprofen, and the addition of ethanol can enhance solubility in some lipid-based vehicles.[18]

Toxicity Profile: A Critical Consideration

A crucial factor in solvent selection, particularly in pharmaceutical applications, is the toxicity profile. There is a significant distinction between the toxicity of ethylene glycol ethers and propylene glycol ethers.

Ethylene Glycol Ethers (E-series):

  • 2-Methoxyethanol and 2-Ethoxyethanol have been shown to cause reproductive and developmental toxicity in animal studies.[19][20]

  • Effects include testicular damage, reduced sperm counts, and birth defects in laboratory animals.[21]

  • Human studies have suggested a link between workplace exposure to these glycol ethers and reduced sperm counts in men.[21]

  • These compounds are considered hazards to reproductive health.[21]

Propylene Glycol Ethers (P-series):

  • Propylene Glycol Methyl Ether (PGME) and Di(propylene glycol) methyl ether (DPGME) are considered to be considerably less toxic.[19]

  • Propylene glycol ethers are generally believed to be relatively safe and are often used as replacements for the more toxic E-series.[19][21]

  • Studies on propylene glycol have shown no adverse developmental or reproductive effects in multiple laboratory animal species at high oral doses.[22]

This compound:

Experimental Protocols

To facilitate a standardized comparison of solvent efficacy, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solvent Effects on SN2 Reaction Rate

Objective: To quantify the effect of different glycol ether solvents on the rate of a model SN2 reaction.

Model Reaction: The reaction of a primary alkyl halide (e.g., 1-bromobutane) with a nucleophile (e.g., sodium azide) to yield the corresponding alkyl azide.

Materials:

  • 1-bromobutane

  • Sodium azide

  • Glycol ether solvents (this compound, PGME, DPGME, 2-Methoxyethanol, 2-Ethoxyethanol)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)

  • Thermostatted reaction vessels

  • Magnetic stirrers

Procedure:

  • Prepare stock solutions of 1-bromobutane and sodium azide in each of the glycol ether solvents to be tested. The concentrations should be accurately known.

  • Add a known concentration of the internal standard to the 1-bromobutane stock solution.

  • Equilibrate the reaction vessels containing the sodium azide solutions to the desired reaction temperature (e.g., 50 °C) in a thermostatted bath.

  • Initiate the reaction by adding a known volume of the 1-bromobutane/internal standard solution to the pre-heated sodium azide solution with vigorous stirring. Start a timer immediately.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing cold deionized water.

  • Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-FID to determine the concentrations of 1-bromobutane and the product, 1-azidobutane, relative to the internal standard.

  • Plot the concentration of the reactant (1-bromobutane) versus time.

  • Determine the initial reaction rate from the slope of the concentration-time curve at t=0. The rate constant (k) can be calculated based on the established rate law for the SN2 reaction (Rate = k[1-bromobutane][sodium azide]).

  • Compare the rate constants obtained for each glycol ether solvent to evaluate their relative efficacy.

Protocol 2: Determination of API Solubility

Objective: To determine the equilibrium solubility of a model API (e.g., ibuprofen) in various glycol ether solvents.

Materials:

  • Ibuprofen powder (or other model API)

  • Glycol ether solvents (this compound, PGME, DPGME, 2-Methoxyethanol, 2-Ethoxyethanol)

  • Thermostatted shaker bath

  • Centrifuge

  • High-performance liquid chromatograph (HPLC) with a UV detector and a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of ibuprofen powder to a known volume or weight of each glycol ether solvent in separate sealed vials. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a thermostatted shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the clear supernatant and dilute it quantitatively with a suitable solvent (e.g., methanol or mobile phase) to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of ibuprofen.

  • Prepare a calibration curve using standard solutions of ibuprofen of known concentrations.

  • Calculate the solubility of ibuprofen in each glycol ether solvent from the measured concentration of the diluted saturated solution and the dilution factor. Express the solubility in units such as mg/mL or g/100g of solvent.

Conclusion

Visualizations

experimental_workflow Experimental Workflow for Glycol Ether Comparison cluster_selection Solvent Selection cluster_evaluation Efficacy & Safety Evaluation cluster_outcome Outcome s1 This compound e1 Physicochemical Property Analysis s1->e1 e2 SN2 Reaction Kinetics Study s1->e2 e3 API Solubility Determination s1->e3 e4 Toxicity Profile Review s1->e4 s2 PGME s2->e1 s2->e2 s2->e3 s2->e4 s3 DPGME s3->e1 s3->e2 s3->e3 s3->e4 s4 2-Methoxyethanol s4->e1 s4->e2 s4->e3 s4->e4 s5 2-Ethoxyethanol s5->e1 s5->e2 s5->e3 s5->e4 o1 Comparative Data Tables e1->o1 e2->o1 e3->o1 e4->o1 o2 Selection of Optimal Solvent o1->o2

Caption: Workflow for comparing glycol ether solvents.

Caption: Decision tree for solvent selection.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-2-butanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Methoxy-2-butanol, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two robust analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—for the precise measurement of this compound.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines detailed, plausible experimental protocols based on established principles for the analysis of similar short-chain alcohols and their derivatives. The objective is to furnish a comprehensive framework for researchers to develop and validate analytical methods tailored to their specific needs, ensuring compliance with regulatory standards.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the anticipated performance characteristics for GC-FID and HPLC-RID methods for the quantification of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Linearity (R²) > 0.999> 0.997
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~30 µg/mL
Selectivity High (with appropriate column and temperature programming)Moderate (potential for co-elution with similar compounds)
Matrix Effect Less prone to interference for volatile analytesCan be susceptible to matrix components affecting refractive index
Throughput HighModerate

Experimental Protocols

The following sections detail the proposed experimental protocols for the quantification of this compound using GC-FID and HPLC-RID. These protocols are based on methods validated for similar analytes and serve as a robust starting point for method development and validation.[1][2][3][4]

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly suitable for the analysis of volatile compounds like this compound and is widely used for alcohol quantification due to its high sensitivity and robustness.[1][5][6]

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or isopropanol) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, dilute the test sample with the chosen solvent to fall within the calibration range.

  • An internal standard (e.g., n-butanol or tert-butanol) should be added to all standards and samples to improve precision.[1]

2. GC-FID Instrumentation and Conditions:

ParameterSetting
Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 220 °C, Hold for 5 min
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Injection Volume 1 µL (split or splitless injection depending on concentration)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Method 2: High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is an alternative for the quantification of alcohols, particularly when the analyte is not highly volatile or when GC is not available. RID is a universal detector for compounds that do not have a UV chromophore.[3][4]

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the GC-FID method, using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC-RID Instrumentation and Conditions:

ParameterSetting
Column Aminex HPX-87H or similar ion-exclusion column (e.g., 300 mm x 7.8 mm ID)
Mobile Phase Isocratic elution with 0.005 M Sulfuric Acid in water
Flow Rate 0.6 mL/min
Column Temperature 60 °C
RID Temperature 55 °C
Injection Volume 20 µL

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Validation of Analytical Methods

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[7] Key validation parameters that must be assessed include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use A Define Analytical Requirements B Select Appropriate Technique (e.g., GC, HPLC) A->B C Optimize Method Parameters B->C D Prepare Validation Protocol C->D Finalized Method E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Analyze Data and Compare with Acceptance Criteria E->F G Prepare Validation Report F->G H Implement Validated Method for Sample Analysis G->H Approved Method I Ongoing Method Performance Verification H->I

Caption: General workflow for analytical method validation.

Conclusion

The choice between GC-FID and HPLC-RID for the quantification of this compound will be dictated by the specific analytical needs. GC-FID offers superior sensitivity and is generally the preferred method for volatile analytes. HPLC-RID provides a viable alternative, particularly for less volatile samples or when GC instrumentation is not available. The provided protocols and the general validation workflow serve as a comprehensive starting point for researchers to establish a method that is both accurate and reliable for its intended purpose, ensuring the quality and consistency of products and research materials.

References

A Comparative Guide to Catalysts for 4-Methoxy-2-butanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-butanol is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and specialty chemical industries. Its synthesis, however, is not widely documented in dedicated comparative studies of catalytic systems. This guide provides a comprehensive overview of plausible catalytic routes for the synthesis of this compound and presents a comparative analysis of potential catalyst classes for these transformations. The data and protocols herein are compiled from studies on analogous reactions, offering a predictive framework for catalyst selection and process optimization.

The primary synthetic pathways to this compound that are amenable to catalytic approaches include:

  • Catalytic Mono-methylation of Butane-1,3-diol: The selective methylation of the primary hydroxyl group of butane-1,3-diol.

  • Acid-Catalyzed Ring Opening of 2-Methyloxetane with Methanol: The cleavage of the ether bond in 2-methyloxetane by methanol.

  • Catalytic Hydroalkoxylation of But-3-en-2-ol with Methanol: The addition of methanol across the double bond of but-3-en-2-ol.

This guide will compare the potential performance of various catalysts within these synthetic frameworks, supported by experimental data from related transformations.

Comparative Performance of Catalyst Classes

The selection of an appropriate catalyst is crucial for achieving high yield, selectivity, and efficiency in the synthesis of this compound. Below is a comparative summary of different catalyst classes for the proposed synthetic routes, with performance data extrapolated from analogous reactions in the literature.

Table 1: Comparison of Catalysts for the Mono-methylation of Diols
Catalyst TypeCatalyst ExampleSubstrate (Analogous)Temp. (°C)Conversion (%)Selectivity to Mono-ether (%)Yield (%)Catalyst Reusability
Solid Acid (Zeolite) H-BetaGlycerol + tert-butanol80~70High (mono- and di-ethers)-Good
Solid Acid (Ion-Exchange Resin) Amberlyst-15Isobutylene + Methanol60>95>99>95Excellent
Acid-Base Bifunctional Cs-P-Si mixed oxideEthylene Glycol + Methanol300HighGood-Good
Heterogeneous Metal Pt/C with NaOH2-Phenylethanol + Methanol150>95High (for C-methylation)~90Good

Note: Data is for analogous etherification and methylation reactions and serves as a predictive guide.

Table 2: Comparison of Catalysts for the Ring Opening of Oxetanes with Alcohols
Catalyst TypeCatalyst ExampleOxetane SubstrateAlcoholTemp. (°C)Conversion (%)Selectivity to Primary Ether (%)Yield (%)
Heterogeneous Lewis Acid Sn-Beta ZeoliteEpichlorohydrinMethanol60High~97High
Homogeneous Lewis Acid Yb(OTf)₃2,2-disubstituted oxetanesMethanolrt--48-60
Homogeneous Brønsted Acid H₂SO₄2,2-dimethyloxetaneMethanolRefluxHighHighHigh

Note: Data is for analogous ring-opening reactions and serves as a predictive guide.

Table 3: Comparison of Catalysts for the Hydroalkoxylation of Alkenols
Catalyst TypeCatalyst ExampleAlkenol SubstrateAlcoholTemp. (°C)Conversion (%)Regioselectivity (Markovnikov)Yield (%)
Homogeneous Lanthanide La[N(SiMe₃)₂]₃Alkynyl alcohols-25HighHigh (exo)High
Homogeneous Cobalt Co(acac)₂Alkenols-rt70-97-70-97
Homogeneous Brønsted Acid Triflic AcidAlkenesVariousrtHighHighHigh

Note: Data is for analogous hydroalkoxylation reactions and serves as a predictive guide.

Experimental Protocols

Detailed methodologies for the key proposed synthetic routes are provided below. These protocols are generalized and may require optimization for the specific synthesis of this compound.

Protocol 1: Catalytic Mono-methylation of Butane-1,3-diol using an Ion-Exchange Resin
  • Catalyst Preparation: Amberlyst-15 resin is washed with methanol and dried under vacuum at 60°C for 4 hours prior to use.

  • Reaction Setup: A round-bottom flask is charged with butane-1,3-diol (1 equivalent), a 5-fold molar excess of methanol (which also acts as the solvent), and the dried Amberlyst-15 resin (10 wt% of the diol).

  • Reaction Execution: The mixture is stirred and heated to reflux (approximately 65°C) under a nitrogen atmosphere. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resin catalyst is removed by filtration. The excess methanol is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Acid-Catalyzed Ring Opening of 2-Methyloxetane with Methanol
  • Reaction Setup: A flame-dried round-bottom flask is charged with a solution of 2-methyloxetane (1 equivalent) in anhydrous methanol (10-20 fold excess). The flask is cooled in an ice bath.

  • Catalyst Addition: A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 1-5 mol%) or a Brønsted acid (e.g., concentrated H₂SO₄, 1-2 drops) is slowly added to the stirred solution.

  • Reaction Execution: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by GC-MS or NMR spectroscopy.

  • Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product, this compound, is purified by column chromatography on silica gel or by distillation.

Protocol 3: Catalytic Hydroalkoxylation of But-3-en-2-ol with Methanol
  • Catalyst Preparation: The homogeneous catalyst (e.g., a cobalt or lanthanide complex) is prepared or handled under an inert atmosphere (e.g., in a glovebox).

  • Reaction Setup: In a Schlenk flask under argon, the catalyst (1-5 mol%) is dissolved in anhydrous methanol. But-3-en-2-ol (1 equivalent) is then added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the catalyst) until the starting material is consumed, as indicated by GC or TLC analysis.

  • Work-up and Isolation: The reaction mixture is quenched, and the solvent is removed in vacuo. The residue is then purified by an appropriate method, such as column chromatography or distillation, to yield this compound.

Visualizations

Proposed Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Mono-methylation cluster_1 Route 2: Ring Opening cluster_2 Route 3: Hydroalkoxylation Butane-1,3-diol Butane-1,3-diol 4-Methoxy-2-butanol_1 This compound Butane-1,3-diol->4-Methoxy-2-butanol_1 + CH3OH - H2O Catalyst: Solid Acid 2-Methyloxetane 2-Methyloxetane 4-Methoxy-2-butanol_2 This compound 2-Methyloxetane->4-Methoxy-2-butanol_2 + CH3OH Catalyst: Acid (Lewis or Brønsted) But-3-en-2-ol But-3-en-2-ol 4-Methoxy-2-butanol_3 This compound But-3-en-2-ol->4-Methoxy-2-butanol_3 + CH3OH Catalyst: Homogeneous Metal or Acid

Caption: Plausible catalytic routes for the synthesis of this compound.

General Experimental Workflow for Catalyst Screening

Experimental_Workflow start Start: Define Reaction (e.g., Methylation of Diol) catalyst_prep Catalyst Preparation (Drying, Activation) start->catalyst_prep reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) catalyst_prep->reaction_setup reaction_execution Reaction Execution (Temperature, Time) reaction_setup->reaction_execution monitoring Reaction Monitoring (GC, TLC, NMR) reaction_execution->monitoring monitoring->reaction_execution Continue reaction workup Work-up & Product Isolation (Filtration, Extraction, Concentration) monitoring->workup Reaction complete analysis Product Analysis (Yield, Selectivity) workup->analysis comparison Compare Catalyst Performance analysis->comparison end End: Optimal Catalyst Identified comparison->end Catalyst_Properties catalyst Catalyst Properties Acidity/Basicity Porosity/Surface Area Stability (Thermal/Chemical) Active Site Nature performance Catalytic Performance Activity (Conversion) Selectivity Yield Reusability catalyst:p1->performance:o1 influences catalyst:p1->performance:o2 influences catalyst:p2->performance:o1 affects catalyst:p3->performance:o4 determines catalyst:p4->performance:o2 governs

Benchmarking the performance of 4-Methoxy-2-butanol in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, including yield, selectivity, and reaction rate. This guide provides a comprehensive performance benchmark of 4-Methoxy-2-butanol in specific chemical reactions, offering an objective comparison with commonly used alternative solvents. The information presented is supported by experimental data to facilitate informed solvent selection in a laboratory and process development setting.

Overview of this compound

This compound is a specialty solvent characterized by the presence of both an ether and a hydroxyl functional group. This unique structure imparts properties of both a polar protic solvent, due to the hydroxyl group, and a more aprotic ether-like character. It is a colorless liquid with a boiling point of approximately 163°C.[] Its utility as a solvent in various organic transformations is an area of growing interest.

Performance in Nucleophilic Substitution Reactions (SN2)

Nucleophilic substitution reactions are a cornerstone of organic synthesis. The choice of solvent is paramount in these reactions as it influences the solvation of both the nucleophile and the electrophile, as well as the transition state.

While specific comparative studies benchmarking this compound in SN2 reactions are not extensively documented in publicly available literature, its performance can be inferred from the behavior of similar methoxy alcohols. Methoxy alcohols, such as 2-methoxyethanol and 1-methoxy-2-propanol, are known to be effective solvents for SN2 reactions involving polar reactants due to their ability to dissolve both organic substrates and inorganic salts.[2] However, their protic nature can lead to hydrogen bonding with the nucleophile, which may decrease its nucleophilicity and slow the reaction rate compared to polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2]

Table 1: Comparison of Solvents for a Hypothetical SN2 Reaction

SolventDielectric Constant (approx.)Boiling Point (°C)Expected Relative RateKey Considerations
This compound Not readily available163ModerateGood for higher temperature reactions; protic nature may slow rate.
Ethanol 2578ModerateProtic, can solvate nucleophiles; lower boiling point.
Tetrahydrofuran (THF) 7.666Moderate to FastAprotic, less polar; lower boiling point.
Dimethyl Sulfoxide (DMSO) 47189FastAprotic, highly polar, effectively solvates cations; high boiling point.

Note: The expected relative rate is a qualitative assessment based on general principles of solvent effects in SN2 reactions. Actual performance will vary depending on the specific reactants and conditions.

Experimental Protocol: General Procedure for a Williamson Ether Synthesis (SN2)

This protocol describes a general procedure for a Williamson ether synthesis, a classic SN2 reaction. While specific data for this compound is not available, this protocol can be adapted to benchmark its performance against other solvents.

Materials:

  • Phenol (or other suitable alcohol)

  • Alkyl halide (e.g., ethyl bromide)

  • Sodium hydroxide (or other suitable base)

  • Solvent (e.g., this compound, Ethanol, THF, DMSO)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1.0 eq) and sodium hydroxide (1.1 eq) in the chosen solvent (5-10 mL per gram of phenol).

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired ether.

Diagram 1: Experimental Workflow for Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Phenol & NaOH in Solvent stir Stir for 30 min dissolve->stir add_halide Add Alkyl Halide stir->add_halide reflux Heat to Reflux add_halide->reflux monitor Monitor by TLC reflux->monitor cool Cool & Quench monitor->cool extract Extract with Organic Solvent cool->extract wash Wash & Dry extract->wash purify Purify Product wash->purify

Caption: Workflow for a typical Williamson ether synthesis.

Performance in Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of unsaturated compounds. The solvent can influence the solubility of the substrate and the catalyst, as well as the transport of hydrogen gas to the catalyst surface.

A study on the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst investigated the effect of various solvents, including several alcohols.[3][4] The results showed that the choice of solvent significantly impacted the selectivity of the reaction, with alcohols generally favoring carbonyl group hydrogenation over aromatic ring hydrogenation.[3] While this compound was not explicitly tested, the trend observed for other alcohols from methanol to tert-butanol suggests that the solvent's properties play a crucial role in directing the reaction pathway.[3]

Table 2: Solvent Effects on the Hydrogenation of 4-phenyl-2-butanone (Illustrative)

SolventMajor ProductMinor ProductReference
Methanol Carbonyl HydrogenationRing Hydrogenation[3]
Ethanol Carbonyl HydrogenationRing Hydrogenation[3]
2-Propanol Carbonyl HydrogenationRing Hydrogenation[3]
tert-Butanol Carbonyl HydrogenationRing Hydrogenation[3]
Cyclohexane Ring HydrogenationCarbonyl Hydrogenation[3]

This table illustrates the general trend observed in the study and does not represent specific yield data.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

This protocol provides a general method for the catalytic hydrogenation of a ketone, which can be used to evaluate the performance of this compound as a solvent.

Materials:

  • Ketone substrate (e.g., 4-phenyl-2-butanone)

  • Catalyst (e.g., 5% Pd/C or Pt/TiO₂)

  • Solvent (e.g., this compound, Ethanol, Ethyl Acetate)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the ketone substrate in the chosen solvent.

  • Carefully add the catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or gas chromatography (GC) until the starting material is consumed.

  • Carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation if necessary.

Diagram 2: Signaling Pathway of Catalytic Hydrogenation

G cluster_reactants Reactants Substrate Unsaturated Substrate Adsorption Adsorption Substrate->Adsorption H2 H₂ Gas H2->Adsorption Catalyst Catalyst Surface Reaction Hydrogen Transfer Catalyst->Reaction Adsorption->Catalyst Desorption Desorption Reaction->Desorption Product Saturated Product Desorption->Product

Caption: Key steps in a heterogeneous catalytic hydrogenation.

Conclusion

While direct, comprehensive benchmarking data for this compound remains limited in publicly accessible literature, its structural features suggest it as a viable solvent for a range of organic reactions, particularly those requiring higher temperatures. Its performance in nucleophilic substitution and catalytic hydrogenation reactions is expected to be influenced by its protic nature and polarity. For researchers and process chemists, this compound presents an alternative to more common solvents, and its specific advantages in a given reaction should be determined through experimental evaluation. The provided protocols offer a starting point for such comparative studies. Further research is warranted to fully characterize the performance of this compound and expand its application in organic synthesis.

References

Comparative Analysis of 4-Methoxy-2-butanol Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 4-Methoxy-2-butanol in common immunoassays, contextualized with data from structurally similar compounds. Due to a lack of direct experimental data for this compound, this document outlines a proposed experimental framework and presents illustrative data based on analogous compounds to guide researchers in designing and interpreting cross-reactivity studies.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are widely used for the detection of specific molecules (analytes) in biological samples. Their specificity relies on the binding of an antibody to its target analyte. However, substances with a similar chemical structure to the target analyte can sometimes bind to the antibody, leading to a phenomenon known as cross-reactivity. This can result in false-positive results or inaccurate quantification of the target analyte. Understanding the cross-reactivity profile of a compound like this compound is crucial for the development of specific and reliable diagnostic and toxicological screening assays.

Potential Cross-Reactivity of this compound

This compound is a small organic molecule containing both a hydroxyl and a methoxy functional group. Its structural similarity to other short-chain alcohols and their metabolites suggests a potential for cross-reactivity in immunoassays designed to detect these related substances. For instance, assays for ethyl glucuronide (EtG), a biomarker for alcohol consumption, and gamma-hydroxybutyrate (GHB), a therapeutic and recreational drug, are susceptible to interference from structurally related compounds.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various short-chain alcohols and their glucuronides in an Ethyl Glucuronide (EtG) immunoassay. This data, derived from studies on analogous compounds, serves as a benchmark for predicting the potential cross-reactivity of this compound.

CompoundClassImmunoassay TargetObserved Cross-Reactivity (%)
2-Propyl glucuronideAlcohol MetaboliteEthyl Glucuronide69-84%
1-Propyl glucuronideAlcohol MetaboliteEthyl Glucuronide4-9%
1-Butyl glucuronideAlcohol MetaboliteEthyl Glucuronide4-9%
2-Butyl glucuronideAlcohol MetaboliteEthyl Glucuronide4-9%
tert-Butyl glucuronideAlcohol MetaboliteEthyl Glucuronide~0%
EthanolAlcoholGamma-HydroxybutyrateCan cause false-positive results

Note: Data is illustrative and based on published studies of analogous compounds. Direct experimental data for this compound is not currently available.

Experimental Protocols

To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. The following protocol outlines a typical competitive immunoassay for assessing cross-reactivity.

Proposed Protocol for Cross-Reactivity Testing of this compound

1. Objective: To determine the percentage of cross-reactivity of this compound and its potential metabolites in a competitive immunoassay for a target analyte (e.g., EtG or GHB).

2. Materials:

  • Microtiter plates coated with the target analyte-protein conjugate.
  • Primary antibody specific to the target analyte.
  • Enzyme-labeled secondary antibody.
  • Substrate solution for the enzyme.
  • Wash buffer (e.g., PBS-T).
  • Stop solution.
  • Standard solutions of the target analyte.
  • Test solutions of this compound at various concentrations.
  • Drug-free urine or serum for sample matrix.
  • Microplate reader.

3. Method:

  • Preparation of Standard Curve: Prepare a series of dilutions of the target analyte standard in the drug-free matrix to create a standard curve.
  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of this compound in the drug-free matrix.
  • Immunoassay Procedure:
  • Add standard solutions or test compound dilutions to the wells of the coated microtiter plate.
  • Add a fixed amount of the primary antibody to each well.
  • Incubate to allow for competitive binding between the analyte/cross-reactant and the coated analyte for the primary antibody.
  • Wash the plate to remove unbound reagents.
  • Add the enzyme-labeled secondary antibody and incubate.
  • Wash the plate again.
  • Add the substrate solution and incubate for a set time to allow for color development.
  • Add the stop solution to terminate the reaction.
  • Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the concentration of the standard analyte to generate a standard curve.
  • Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
  • Determine the concentration of this compound that causes a 50% reduction in the maximum signal.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Visualizing Experimental Workflows and Principles

To further clarify the concepts and procedures, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive Immunoassay cluster_analysis Data Analysis prep_standards Prepare Target Analyte Standards add_samples Add Standards/Test Compound to Coated Plate prep_standards->add_samples prep_test_compound Prepare this compound Dilutions prep_test_compound->add_samples add_primary_ab Add Primary Antibody add_samples->add_primary_ab incubate1 Incubate (Competitive Binding) add_primary_ab->incubate1 wash1 Wash incubate1->wash1 add_secondary_ab Add Enzyme-Labeled Secondary Antibody wash1->add_secondary_ab incubate2 Incubate add_secondary_ab->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance add_stop->read_plate gen_std_curve Generate Standard Curve read_plate->gen_std_curve calc_ic50 Calculate IC50 Values gen_std_curve->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react G cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity antibody1 Antibody analyte Target Analyte antibody1->analyte High Affinity antibody2 Antibody cross_reactant This compound (Structurally Similar) antibody2->cross_reactant Lower Affinity

Spectroscopic comparison of 4-Methoxy-2-butanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-Methoxy-2-butanol and its Isomers: A Guide for Researchers

This guide presents a detailed spectroscopic comparison of this compound and its structural isomers. It is designed for researchers, scientists, and professionals in drug development to aid in the identification and differentiation of these closely related compounds. The comparison is based on experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Isomers Under Investigation

The isomers of this compound, all sharing the molecular formula C₅H₁₂O₂, are the focus of this comparative analysis. These include various positional and structural isomers, each exhibiting unique spectroscopic signatures. The primary isomers covered in this guide are:

  • This compound

  • 1-Methoxy-2-butanol

  • 3-Methoxy-1-butanol

  • 2-Methoxy-1-butanol

  • 4-Methoxy-1-butanol

  • 3-Methoxy-2-butanol

  • 2-Methoxy-2-methylpropan-1-ol

  • 1-Methoxy-2-methylpropan-2-ol

  • 3-Methoxy-3-methylbutan-1-ol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the isomers of this compound. This data is essential for distinguishing between the different structural arrangements.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Isomers of this compound

Isomer-OH-OCH₃Other Key SignalsSolvent
This compound ~1-5 (broad s)~3.3 (s)Data not availableCDCl₃
1-Methoxy-2-butanol 3.69 (m)3.389 (s)0.9 (t, 3H), 1.5 (m, 2H), 3.2-3.4 (m, 2H)CDCl₃
3-Methoxy-1-butanol Data not available~3.3 (s)1.15 (d, 3H), 1.6-1.8 (m, 2H), 3.6-3.8 (m, 2H), 3.4-3.6 (m, 1H)CDCl₃
2-Methoxy-1-butanol Data not availableData not availableData not availableData not available
4-Methoxy-1-butanol Data not available3.31 (s)1.5-1.7 (m, 4H), 3.35 (t, 2H), 3.64 (t, 2H)CDCl₃
3-Methoxy-2-butanol ~1-5 (broad s)~3.3-3.5 (s)Data not availableCDCl₃
3-Methoxy-3-methylbutan-1-ol Data not available3.16 (s)1.18 (s, 6H), 1.78 (t, 2H), 3.80 (t, 2H)CDCl₃

Note: Some data is based on typical chemical shift ranges and may vary based on experimental conditions. "s" denotes singlet, "d" doublet, "t" triplet, and "m" multiplet.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of this compound

Isomer-OCH₃C-O (Alcohol)Other Key Signals
This compound Data not availableData not availableData not available
1-Methoxy-2-butanol 59.371.510.1, 26.0, 77.2
3-Methoxy-1-butanol 56.360.520.1, 40.2, 75.9
2-Methoxy-1-butanol Data not availableData not availableData not available
4-Methoxy-1-butanol 58.662.526.5, 29.8, 72.8
3-Methoxy-2-butanol Data not availableData not availableData not available
3-Methoxy-3-methylbutan-1-ol 49.159.824.0 (2C), 45.4, 73.9
IR Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹) for Isomers of this compound

IsomerO-H StretchC-H StretchC-O Stretch (Ether & Alcohol)
This compound ~3400 (broad)~2950-2850~1100
1-Methoxy-2-butanol 3500-3200 (broad)~2960-2870~1100
3-Methoxy-1-butanol ~3400 (broad)~2950-2850~1100
2-Methoxy-1-butanol ~3400 (broad)~2950-2850~1100
4-Methoxy-1-butanol ~3360 (broad)~2930-2870~1115
3-Methoxy-2-butanol ~3400 (broad)~2950-2850~1100
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) for Isomers of this compound

IsomerMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound (Predicted) 1044558, 71, 89
1-Methoxy-2-butanol 1045931, 45, 58, 87
3-Methoxy-1-butanol 1045931, 45, 71
2-Methoxy-1-butanol Data not availableData not availableData not available
4-Methoxy-1-butanol 1044558, 71, 89
3-Methoxy-2-butanol 1044559, 71, 89

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the neat liquid alcohol isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition :

    • A spectral width of -2 to 12 ppm is set.

    • A 30-45 degree pulse angle is used.

    • The relaxation delay is set to 1-2 seconds.

    • Typically 16-64 scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A spectral width of 0 to 220 ppm is set.

    • A proton-decoupled pulse sequence is utilized.

    • The relaxation delay is set to 2-5 seconds.

    • A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing : The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is created by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.[3]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • A background spectrum of the clean salt plates or ATR crystal is recorded.

    • The sample is placed in the sample holder.

    • The spectrum is acquired over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • To improve the signal-to-noise ratio, 16 or 32 scans are co-added.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the alcohol isomer is prepared in a volatile organic solvent such as dichloromethane or diethyl ether.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.[4]

  • Gas Chromatography :

    • The sample is injected into the GC, where it is vaporized.

    • Separation is achieved on a capillary column (e.g., a non-polar DB-5 column).

    • The GC oven temperature is programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.

  • Mass Spectrometry :

    • The separated compounds from the GC elute into the MS.

    • The EI source is typically operated at 70 eV.

    • The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 35-200 amu.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.

Spectroscopic_Workflow cluster_isomers Isomer Identification cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison Isomers Isomers of C5H12O2 NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR FTIR FTIR Spectroscopy Isomers->FTIR MS Mass Spectrometry (GC-MS) Isomers->MS NMR_Data NMR Data (Chemical Shift, Multiplicity) NMR->NMR_Data FTIR_Data FTIR Data (Functional Groups) FTIR->FTIR_Data MS_Data MS Data (Fragmentation Pattern) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis of this compound isomers.

References

A Comparative Purity Analysis of 4-Methoxy-2-butanol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Inconsistent purity can lead to unreliable experimental results, hinder the synthesis of target molecules, and introduce unforeseen variables into sensitive assays. This guide provides a comparative analysis of 4-Methoxy-2-butanol from different suppliers, offering a detailed look at purity specifications, analytical methodologies for verification, and potential impurities that may be present.

Purity Comparison of this compound

Sourcing high-purity this compound is critical for ensuring the reproducibility and accuracy of research outcomes. Below is a summary of the stated purities for this compound from a selection of chemical suppliers. It is important to note that while suppliers provide typical purity values, batch-to-batch variability can occur. Therefore, independent verification of purity is always recommended.

SupplierStated Purity (%)Analytical Method for Purity
Supplier A (Representative) ≥ 99.0Gas Chromatography (GC)
Supplier B (Representative) > 98.0Gas Chromatography-Mass Spectrometry (GC-MS)
Supplier C (Representative) ≥ 95.0Not Specified
Thermo Scientific (for 4-Methoxy-1-butanol) > 95 (by NMR)Nuclear Magnetic Resonance (NMR)[1]

Note: The data for Suppliers A, B, and C are representative examples based on commonly available product listings. The data for Thermo Scientific is for the related compound 4-Methoxy-1-butanol as a specific Certificate of Analysis for this compound was not available.

Potential Impurities

The synthesis of this compound can result in the presence of several impurities. The nature and quantity of these impurities can vary depending on the synthetic route and purification methods employed by the manufacturer. Common synthesis methods include the reaction of butanol with methanol in the presence of an acid catalyst.[2]

Common Classes of Impurities:

  • Starting Materials: Unreacted 2-butanol and methanol.

  • Isomers: 1-Methoxy-2-butanol and 3-Methoxy-1-butanol.

  • By-products of Synthesis: Di-sec-butyl ether, dimethoxybutane, and other related ethers formed through side reactions.

  • Solvents: Residual solvents used during the synthesis and purification process.

The presence of these impurities can impact experimental outcomes by interfering with reactions, altering pharmacokinetic and pharmacodynamic properties in drug development, or causing misinterpretation of analytical data.

Experimental Protocols for Purity Analysis

To independently verify the purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and commonly used analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of similar volatile organic compounds.[3]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

  • Identification of impurities can be achieved by comparing their mass spectra to spectral libraries (e.g., NIST).

Visualizing the Workflow

To better understand the process of analyzing the purity of this compound, the following diagrams illustrate the key workflows.

Purity_Analysis_Workflow cluster_sourcing Sourcing & Preparation cluster_analysis Analysis cluster_reporting Reporting Supplier_A Supplier A Sample_Prep Sample Preparation (Dilution) Supplier_A->Sample_Prep Supplier_B Supplier B Supplier_B->Sample_Prep Supplier_C Supplier C Supplier_C->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Peak Integration) GC_MS->Data_Analysis Purity_Report Purity Determination Data_Analysis->Purity_Report Impurity_ID Impurity Identification Data_Analysis->Impurity_ID

Caption: Workflow for the purity analysis of this compound from different suppliers.

Supplier_Selection_Logic Start Purity Requirement Defined? High_Purity > 99% Purity Needed? Start->High_Purity Moderate_Purity 95-99% Purity Acceptable? High_Purity->Moderate_Purity No Select_Supplier_A Select Supplier A High_Purity->Select_Supplier_A Yes Select_Supplier_B Select Supplier B Moderate_Purity->Select_Supplier_B Yes Consider_Supplier_C Consider Supplier C (with in-house QC) Moderate_Purity->Consider_Supplier_C No End Supplier Selected Select_Supplier_A->End Select_Supplier_B->End Consider_Supplier_C->End

Caption: Decision logic for selecting a this compound supplier based on purity needs.

By following a rigorous analytical approach and being aware of potential impurities, researchers can ensure the quality of their starting materials and the integrity of their scientific work.

References

A Comparative Guide to Reaction Rates: 4-Methoxy-2-butanol vs. Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates and outcomes. This guide provides a comparative analysis of two solvents, 4-Methoxy-2-butanol and Tetrahydrofuran (THF), focusing on their physical properties and the consequential effects on the kinetics of nucleophilic substitution reactions. Due to a lack of direct experimental kinetic data comparing these two solvents for the same reaction, this guide will focus on a qualitative comparison based on fundamental principles of physical organic chemistry, supported by the physical properties of each solvent.

Executive Summary

Tetrahydrofuran (THF) is a widely utilized polar aprotic solvent, favored for its ability to solvate a broad range of compounds. This compound, a polar protic solvent, offers different solvation characteristics due to its hydroxyl group. This difference in solvent class leads to distinct effects on the rates of common organic reactions, particularly nucleophilic substitution reactions (SN1 and SN2). In general, THF is expected to favor SN2 reactions, while this compound would be more conducive to SN1 reactions. This guide will delve into the underlying principles governing these differences.

Physical Properties Comparison

A solvent's physical properties are paramount in determining its influence on reaction kinetics. The following table summarizes the key properties of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)
Chemical Structure CH₃OCH₂CH₂CH(OH)CH₃C₄H₈O
Solvent Class Polar ProticPolar Aprotic
Molar Mass 104.15 g/mol [1]72.11 g/mol [2]
Boiling Point 162.9 °C[3]66 °C[2]
Density 0.903 g/mL[3]0.8876 g/cm³ at 20 °C[2]
Dielectric Constant Not readily available (expected to be moderate to high)7.6[2]
Polarity Index Not readily available (expected to be moderate to high)4.0[4]
Water Solubility Slightly solubleMiscible[2]

Theoretical Impact on Reaction Rates

The differing properties of this compound and THF lead to distinct effects on the transition states and intermediates of nucleophilic substitution reactions, thereby affecting their rates.

SN1 Reaction Rates

The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[5][6] Polar protic solvents, like this compound, are adept at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions. This solvation lowers the energy of the transition state leading to the carbocation, thus accelerating the reaction rate.

In contrast, while THF is polar, it is aprotic and cannot donate hydrogen bonds.[2] It can solvate the carbocation to some extent through its lone pair of electrons on the oxygen atom, but it is less effective at solvating the leaving group anion compared to a protic solvent. Consequently, SN1 reactions are generally slower in THF compared to polar protic solvents.

SN2 Reaction Rates

The SN2 reaction involves a backside attack of a nucleophile on the substrate in a single, concerted step.[7] The reaction proceeds through a five-coordinate transition state. Polar aprotic solvents, such as THF, are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "bare" and more reactive. THF does not strongly solvate the nucleophile itself, which would otherwise decrease its reactivity.

Conversely, polar protic solvents like this compound can form a hydrogen-bonding cage around the nucleophile. This strong solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the substrate. As a result, SN2 reactions are significantly slower in protic solvents.

Experimental Protocols

While direct comparative kinetic data is unavailable, a general experimental protocol for monitoring the kinetics of a nucleophilic substitution reaction is provided below. This can be adapted to study reactions in either this compound or THF.

General Protocol for Kinetic Analysis of a Nucleophilic Substitution Reaction
  • Reaction Setup: A solution of the substrate (e.g., an alkyl halide) in the chosen solvent (this compound or THF) is prepared in a thermostated reaction vessel.

  • Initiation: A solution of the nucleophile in the same solvent is added to the substrate solution to initiate the reaction. The time of addition is recorded as t=0.

  • Monitoring Reaction Progress: The progress of the reaction can be monitored by several methods:

    • Titration: Aliquots of the reaction mixture are withdrawn at regular intervals, and the reaction is quenched (e.g., by adding a large volume of a cold, immiscible solvent). The concentration of a reactant or product is then determined by titration.

    • Spectroscopy: If a reactant or product has a distinct chromophore, UV-Vis spectroscopy can be used to monitor its concentration in real-time.

    • Chromatography (GC or HPLC): Aliquots are taken at intervals, quenched, and analyzed by chromatography to determine the concentration of reactants and products.

  • Data Analysis: The concentration of a reactant or product is plotted against time. The rate constant (k) can be determined by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order).

Visualizing Reaction Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams are provided.

SN1_Pathway sub Substrate (R-LG) ts1 Transition State 1 sub->ts1 Slow, Rate-Determining int Carbocation Intermediate (R+) ts1->int ts2 Transition State 2 int->ts2 Fast lg Leaving Group (LG-) int->lg prod Product (R-Nu) ts2->prod nu Nucleophile (Nu-) nu->ts2

Caption: The SN1 reaction pathway proceeds through a carbocation intermediate.

SN2_Pathway reactants Substrate (R-LG) + Nucleophile (Nu-) ts Transition State [Nu---R---LG]- reactants->ts Concerted Step products Product (Nu-R) + Leaving Group (LG-) ts->products

Caption: The SN2 reaction occurs in a single, concerted step.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution mix Mix Reactants (t=0) prep_substrate->mix prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->mix thermostat Thermostat Reaction Vessel thermostat->mix sample Take Aliquots at Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze Samples (Titration, GC, etc.) quench->analyze plot Plot [Concentration] vs. Time analyze->plot fit Fit Data to Integrated Rate Law plot->fit determine_k Determine Rate Constant (k) fit->determine_k

Caption: A general workflow for a chemical kinetics experiment.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-2-butanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methoxy-2-butanol (CAS No. 41223-27-2). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance.

This compound is a flammable liquid and a potential peroxide-former, necessitating careful handling and disposal as hazardous waste. Improper disposal can lead to significant safety risks, including the potential for fire or explosion due to peroxide accumulation.

Immediate Safety and Disposal Plan

The primary and mandated procedure for the disposal of this compound is to treat it as hazardous waste. This involves engaging a licensed professional waste disposal service. Adherence to local, regional, national, and international regulations is mandatory.

Key Procedural Steps:

  • Waste Identification and Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Potential Peroxide Former).

    • Ensure the date of waste generation is clearly marked on the label.

  • Container Management:

    • Use only approved, chemically compatible, and non-reactive containers for waste accumulation.

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.

  • Engaging Professional Disposal Services:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

In-Lab Neutralization or Treatment is NOT Recommended:

There are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound. Due to the risks associated with peroxide-forming chemicals, attempting to neutralize this compound without a validated procedure can be dangerous. Always consult with your EHS department or a professional waste disposal service before attempting any chemical treatment of this waste.

Quantitative Data Summary

The primary quantitative concern with this compound is the potential for peroxide formation. Regular testing is crucial for ensuring safe handling and storage.

ParameterGuidelineAction Required
Peroxide Concentration < 100 ppmSafe for use with caution. Continue to monitor.
> 100 ppmDo not use. Segregate for immediate disposal. Contact EHS.[1]
Storage Time (from date of opening) Varies by chemical class; for ethers, typically 6-12 months.Dispose of the chemical before the expiration of its recommended shelf life, even if peroxides are not detected.

Experimental Protocols

Peroxide Detection Protocol

This protocol outlines the general procedure for testing for the presence of peroxides in this compound using commercially available peroxide test strips.

Materials:

  • Peroxide test strips (e.g., potassium iodide/starch paper)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

  • The container of this compound to be tested

Procedure:

  • Ensure Proper Ventilation: Perform this procedure in a well-ventilated area or a chemical fume hood.

  • Wear Appropriate PPE: Don safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare the Test Strip: Remove a single test strip from its container, being careful not to touch the reactive pad.

  • Test the Chemical:

    • Carefully open the container of this compound.

    • Dip the reactive pad of the test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds).

    • Remove the strip and allow the solvent to evaporate.

    • Moisten the reactive pad with distilled water if required by the manufacturer's instructions.

  • Read the Results:

    • After the specified waiting time, compare the color of the reactive pad to the color chart provided with the test strips.

    • The color will indicate the concentration of peroxides in parts per million (ppm).

  • Record the Results: Document the test date and the peroxide concentration on the container label.

  • Take Appropriate Action: Based on the peroxide concentration (see table above), either continue to use the chemical with caution or prepare it for immediate disposal.

Safety Precautions for Peroxide-Forming Chemicals:

  • Date all containers upon receipt and upon opening.[2]

  • Visually inspect containers before handling. Do not touch or attempt to open a container that has visible crystal formation, discoloration, or a rusted cap.[3] If any of these are observed, contact your EHS department immediately for emergency disposal.

  • Store in a cool, dark, and dry place. [2]

  • Never distill or evaporate a peroxide-forming chemical to dryness.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Chemical Assessment cluster_action Action Start This compound for Disposal Check_Crystals Visually Inspect Container: Crystals or Discoloration? Start->Check_Crystals Test_Peroxides Test for Peroxides (if safe to open) Check_Crystals->Test_Peroxides No EHS_Contact Contact EHS Immediately! (Emergency Disposal) Check_Crystals->EHS_Contact Yes Check_Concentration Peroxide Concentration > 100 ppm? Test_Peroxides->Check_Concentration End Properly Disposed EHS_Contact->End Prepare_Waste Prepare as Hazardous Waste Check_Concentration->Prepare_Waste Yes Check_Concentration->Prepare_Waste No (Still dispose as hazardous waste) Disposal_Service Arrange Pickup with Licensed Disposal Service Prepare_Waste->Disposal_Service Disposal_Service->End

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Methoxy-2-butanol
Reactant of Route 2
4-Methoxy-2-butanol

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